molecular formula C7H6BNO4 B591585 (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid CAS No. 1016644-38-4

(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid

Cat. No.: B591585
CAS No.: 1016644-38-4
M. Wt: 178.938
InChI Key: PHZVOCDSNUZULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid is a useful research compound. Its molecular formula is C7H6BNO4 and its molecular weight is 178.938. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-oxo-3H-1,3-benzoxazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO4/c10-7-9-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZVOCDSNUZULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NC(=O)O2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731603
Record name (2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016644-38-4
Record name (2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid is a versatile synthetic intermediate that holds significant promise in the fields of medicinal chemistry and materials science. Its unique structural combination of a benzoxazolone core and a boronic acid moiety makes it a valuable building block for the synthesis of complex organic molecules, including potent enzyme inhibitors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery, particularly in the development of inhibitors for the SHOC2-RAS signaling pathway. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.

Chemical and Physical Properties

Table 1: General and Structural Information
PropertyValueSource
CAS Number 1016644-38-4[1]
Molecular Formula C₇H₆BNO₄[1]
Molecular Weight 178.94 g/mol [1]
Canonical SMILES O=C1NC2=CC=C(C=C2O1)B(O)O[1]
Purity ≥97%[1]
Storage Temperature 4°C[1]
Table 2: Computed Physicochemical Properties
PropertyValueSource
Topological Polar Surface Area (TPSA) 86.46 Ų
logP (Octanol-Water Partition Coefficient) -1.1991
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Note: The data in Table 2 are based on computational models and should be considered as estimates.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of arylboronic acids and benzoxazolones. The most common approach involves the borylation of a halogenated precursor, typically a bromo-substituted benzoxazolone.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

  • Synthesis of the Precursor: 6-Bromobenzo[d]oxazol-2(3H)-one.

  • Borylation: Conversion of the bromo-precursor to the corresponding boronic acid.

G cluster_0 Step 1: Synthesis of 6-Bromobenzo[d]oxazol-2(3H)-one cluster_1 Step 2: Borylation 4-Amino-3-bromophenol 4-Amino-3-bromophenol Cyclization Cyclization 4-Amino-3-bromophenol->Cyclization Carbonyl source (e.g., Urea, Phosgene equivalent) 6-Bromobenzo[d]oxazol-2(3H)-one 6-Bromobenzo[d]oxazol-2(3H)-one Cyclization->6-Bromobenzo[d]oxazol-2(3H)-one Heat Lithium-Halogen Exchange Lithium-Halogen Exchange 6-Bromobenzo[d]oxazol-2(3H)-one->Lithium-Halogen Exchange n-BuLi, THF, -78°C Borylation Borylation Lithium-Halogen Exchange->Borylation Triisopropyl borate Hydrolysis Hydrolysis Borylation->Hydrolysis Acidic workup (e.g., HCl) This compound This compound Hydrolysis->this compound G Boronic_Acid This compound Product Coupled Product Boronic_Acid->Product Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product G cluster_pathway RAS-MAPK Signaling Pathway cluster_inhibition Inhibition Mechanism Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 RTK->SOS1 RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHOC2_Complex SHOC2-MRAS-PP1C Complex SHOC2_Complex->RAF dephosphorylates inhibitory site MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Inhibitor Benzoxazolone-based Inhibitor (derived from the boronic acid) Inhibitor->SHOC2_Complex Binds to SHOC2, disrupts interaction with RAS-GTP

References

Technical Guide: (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid (CAS 1016644-38-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid. Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols, specific biological applications, and quantitative experimental data for this particular compound are not extensively documented in the public domain. The information presented herein is based on data from chemical suppliers and general knowledge of related chemical structures and reactions.

Core Compound Information

This compound is a heterocyclic organic compound containing a benzoxazolinone scaffold functionalized with a boronic acid group. This structure makes it a valuable building block in synthetic and medicinal chemistry, particularly as a coupling partner in carbon-carbon bond-forming reactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data is aggregated from various chemical suppliers.

PropertyValueSource(s)
CAS Number 1016644-38-4--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₆BNO₄--INVALID-LINK--
Molecular Weight 178.94 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥96-97%--INVALID-LINK--, --INVALID-LINK--
Storage Conditions 2-8°C, Inert atmosphere--INVALID-LINK--
SMILES O=C1NC2=CC=C(C=C2O1)B(O)O--INVALID-LINK--
InChI Key PHZVOCDSNUZULP-UHFFFAOYSA-N--INVALID-LINK--
Computational Data

The following computational data provides insights into the molecule's properties relevant to drug discovery and development.

ParameterValueSource
Topological Polar Surface Area (TPSA) 86.46 Ų--INVALID-LINK--
LogP -1.1991--INVALID-LINK--
Hydrogen Bond Acceptors 4--INVALID-LINK--
Hydrogen Bond Donors 3--INVALID-LINK--
Rotatable Bonds 1--INVALID-LINK--

Synthetic Applications and Experimental Protocols

Boronic acids are most famously utilized in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. While a specific, validated protocol for CAS 1016644-38-4 is not available, a representative procedure can be proposed based on general methods for Suzuki couplings with similar heterocyclic boronic acids.

Representative Suzuki-Miyaura Coupling Protocol (Hypothetical)

This protocol describes a general workflow for the palladium-catalyzed cross-coupling of this compound with a generic aryl halide (Ar-X). Note: This is a representative protocol and must be optimized for specific substrates and desired outcomes.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with water as a co-solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction Execution: Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 110°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification BoronicAcid This compound Heating Heating (80-110°C) & Stirring BoronicAcid->Heating ArylHalide Aryl Halide (Ar-X) ArylHalide->Heating Base Base (e.g., K2CO3) Base->Heating Catalyst Pd Catalyst Catalyst->Heating Solvent Degassed Solvent Solvent->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Quenching (Water) Monitoring->Quenching Reaction Complete Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Biological Significance and Signaling Pathways

While the benzoxazolinone core is present in various biologically active molecules, no specific biological targets or involvement in signaling pathways for this compound itself has been reported in the public scientific literature.

Research on other molecules containing the benzo[d]oxazol-2(3H)-one moiety suggests potential interactions with a range of biological targets. For instance, derivatives have been investigated as:

  • Sigma-1 Receptor Ligands: Some substituted benzo[d]oxazol-2(3H)-one derivatives have shown high affinity and selectivity for the sigma-1 receptor, which is implicated in a variety of neurological functions and diseases.

  • Enzyme Inhibitors: The scaffold is a common feature in molecules designed to inhibit various enzymes. For example, a more complex molecule containing a benzo[d]oxazol-2(3H)-one moiety was found to be part of an inhibitor of the SHOC2-RAS protein-protein interaction, which is relevant to the MAPK signaling pathway in cancer.

  • Anticancer Agents: Other complex benzoxazole derivatives have been synthesized and evaluated for their ability to interfere with pathways relevant to cancer, such as those involving Human Papillomavirus (HPV) oncoproteins.

Without direct experimental evidence, any potential biological role of this compound remains speculative. It is primarily considered a synthetic intermediate for the construction of more complex, potentially bioactive molecules.

G cluster_compound Core Compound cluster_reaction Chemical Synthesis cluster_derivatives Resulting Derivatives cluster_targets Potential (Hypothetical) Biological Applications BoronicAcid This compound Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki Derivatives Complex Bioactive Molecules Suzuki->Derivatives EnzymeInhibition Enzyme Inhibition (e.g., Kinases) Derivatives->EnzymeInhibition may lead to ReceptorBinding Receptor Binding (e.g., Sigma-1) Derivatives->ReceptorBinding may lead to PPI Protein-Protein Interaction Modulation Derivatives->PPI may lead to

Caption: Logical relationship from core compound to potential applications.

Safety Information

Safety data sheets from various suppliers indicate the following hazards associated with this compound.

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H332 Harmful if inhaled.
H335 May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE) in a well-ventilated area.

Conclusion

This compound (CAS 1016644-38-4) is a commercially available synthetic building block with properties that make it suitable for use in Suzuki-Miyaura cross-coupling reactions. While the broader class of benzoxazolinone derivatives has been explored for various medicinal chemistry applications, specific, in-depth technical data, experimental protocols, and biological studies for this particular compound are not available in the public domain. Researchers interested in utilizing this compound should rely on general synthetic methodologies for boronic acids and conduct their own optimization and validation studies.

(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid: A Technical Guide to Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The benzoxazolone core is a privileged scaffold found in numerous biologically active molecules, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the compound's structure, a proposed synthetic pathway based on established methodologies, and its application in Suzuki-Miyaura coupling reactions.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a fused benzoxazolone ring system with a boronic acid group at the 6-position.

Chemical Structure:

(Representation of the core structure)

Table 1: Compound Properties

PropertyValueReference
CAS Number 1016644-38-4[1]
Molecular Formula C₇H₆BNO₄[1]
Molecular Weight 178.94 g/mol [1]
SMILES O=C1NC2=CC=C(C=C2O1)B(O)O[1]
Purity (Typical) ≥97%[1]

Proposed Synthesis

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Bromo Precursor cluster_1 Step 2: Miyaura Borylation A 4-Amino-3-nitrophenol B Triphosgene or CDI A->B Cyclization C 6-Nitro-3H-benzo[d]oxazol-2-one B->C D Fe / NH4Cl or H2, Pd/C C->D Reduction E 6-Amino-3H-benzo[d]oxazol-2-one D->E F Sandmeyer Reaction (NaNO2, HBr, CuBr) E->F Diazotization & Substitution G 6-Bromo-3H-benzo[d]oxazol-2-one F->G I Pd Catalyst (e.g., PdCl2(dppf)) Base (e.g., KOAc) G->I Aryl Halide Substrate H Bis(pinacolato)diboron H->I Reaction J (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid pinacol ester I->J K Hydrolysis (e.g., aq. acid) J->K Deprotection L This compound K->L

Figure 1: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis of 6-Bromo-3H-benzo[d]oxazol-2-one (Precursor)

This protocol is based on standard procedures for the synthesis of benzoxazolones and subsequent functionalization.[2][3]

  • Cyclization: To a solution of 4-amino-3-nitrophenol in an appropriate solvent (e.g., tetrahydrofuran), a carbonyl source such as triphosgene or 1,1'-carbonyldiimidazole (CDI) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The resulting 6-nitro-3H-benzo[d]oxazol-2-one is isolated via extraction and purified by recrystallization.

  • Reduction: The nitro group of 6-nitro-3H-benzo[d]oxazol-2-one is reduced to an amine. This can be achieved using various methods, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture at reflux, or through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The product, 6-amino-3H-benzo[d]oxazol-2-one, is isolated after filtration and solvent removal.

  • Sandmeyer Reaction: The 6-amino-3H-benzo[d]oxazol-2-one is converted to the corresponding bromide via a Sandmeyer reaction. The amine is diazotized using sodium nitrite (NaNO₂) in an aqueous acidic solution (e.g., HBr) at 0-5 °C. The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to yield 6-bromo-3H-benzo[d]oxazol-2-one. The product is purified by column chromatography.

Experimental Protocol: Miyaura Borylation

This protocol details the conversion of the aryl bromide to the corresponding boronic acid pinacol ester, a common precursor to the final boronic acid.[4][5][6]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 6-bromo-3H-benzo[d]oxazol-2-one (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, ~1.1-1.5 eq.), and a base such as potassium acetate (KOAc, ~3.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, typically PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), at a loading of 1-3 mol%.

  • Solvent and Reaction: Add a dry, degassed solvent such as 1,4-dioxane or DMSO. Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. The filtrate is concentrated under reduced pressure. The resulting crude product, the pinacol ester of the target boronic acid, is purified by silica gel column chromatography.

  • Hydrolysis (Optional): While the pinacol ester can often be used directly in subsequent coupling reactions, it can be hydrolyzed to the free boronic acid if required. This is typically achieved by stirring the ester with an aqueous acid (e.g., HCl) in a suitable solvent, followed by extraction and isolation.

Table 2: Key Reagents for Miyaura Borylation

ReagentRoleMolar Mass ( g/mol )Equivalents (Typical)
6-Bromo-3H-benzo[d]oxazol-2-oneAryl Halide214.021.0
Bis(pinacolato)diboron (B₂pin₂)Boron Source253.941.1 - 1.5
PdCl₂(dppf)Catalyst731.700.01 - 0.03
Potassium Acetate (KOAc)Base98.143.0
1,4-DioxaneSolvent88.11-

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug development is as a key building block in Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction allows for the efficient formation of a carbon-carbon bond between the benzoxazolone core and various aryl or heteroaryl halides, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[9]

Suzuki_Coupling cluster_reaction Suzuki-Miyaura Coupling Conditions compound_A This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) compound_A->catalyst compound_B Aryl / Heteroaryl Halide (R-X, where X = Br, I, Cl, OTf) compound_B->catalyst product 6-Aryl-3H-benzo[d]oxazol-2-one (Drug Candidate Scaffold) catalyst->product C-C Bond Formation base Aqueous Base (e.g., K2CO3, K3PO4) base->catalyst solvent Solvent (e.g., Dioxane/H2O, Toluene) solvent->catalyst

Figure 2: Logical workflow of a Suzuki-Miyaura cross-coupling reaction using the title compound.

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flask, add this compound (or its pinacol ester, ~1.2-1.5 eq.), the desired aryl or heteroaryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a suitable solvent (e.g., a mixture of 1,4-dioxane and water).

  • Base Addition: Add an aqueous solution of a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (~2.0-3.0 eq.).

  • Reaction: Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes) and then heat to reflux (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel chromatography or recrystallization to yield the desired 6-aryl-substituted benzoxazolone.

Conclusion

This compound is a strategically important building block for medicinal chemists. Although its direct synthesis may require a multi-step approach, the proposed route relies on well-established and high-yielding reactions. Its true value lies in its ability to serve as a versatile coupling partner in Suzuki-Miyaura reactions, providing a gateway to a wide array of novel 6-substituted benzoxazolone derivatives for evaluation as potential therapeutic agents.

References

An In-depth Technical Guide on (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical Properties and Data

This compound is a heterocyclic organic compound containing a boronic acid functional group. This moiety makes it a versatile reagent in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.

PropertyValueReference
Molecular Weight 178.94 g/mol [1]
Molecular Formula C₇H₆BNO₄[1]
CAS Number 1016644-38-4[1][2]
Purity ≥97%[1]
Storage 4°C[1]
SMILES O=C1NC2=CC=C(C=C2O1)B(O)O[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process, starting from the commercially available 2-aminophenol. The first step involves the formation of the benzoxazolone core, followed by bromination and subsequent borylation.

Logical Workflow for Synthesis

A 2-Aminophenol B 6-Bromo-2,3-dihydrobenzo[d]oxazol-2-one A->B  Cyclization & Bromination   C This compound B->C  Borylation  

Caption: Synthetic pathway to the target boronic acid.

Step 1: Synthesis of 6-Bromo-2,3-dihydrobenzo[d]oxazol-2-one

This protocol is based on analogous preparations of similar heterocyclic compounds.

Materials:

  • 2-Aminophenol

  • Urea or a similar carbonyl source

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Formation of the Benzoxazolone Core: A mixture of 2-aminophenol and urea (in a 1:1.2 molar ratio) is heated at 130-140°C for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the solid product, 2,3-dihydrobenzo[d]oxazol-2-one, is collected by filtration and can be purified by recrystallization.

  • Bromination: The synthesized 2,3-dihydrobenzo[d]oxazol-2-one is dissolved in DMF. To this solution, N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at room temperature. The reaction is stirred overnight. Water is then added to the reaction mixture to precipitate the crude product. The solid is filtered, washed with water, and dried to yield 6-bromo-2,3-dihydrobenzo[d]oxazol-2-one.

Step 2: Synthesis of this compound (Borylation)

This protocol is a general procedure for the Miyaura borylation of an aryl halide.

Materials:

  • 6-Bromo-2,3-dihydrobenzo[d]oxazol-2-one

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Dioxane (anhydrous)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2,3-dihydrobenzo[d]oxazol-2-one (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).

  • Add anhydrous dioxane to the flask.

  • Heat the reaction mixture at 80-90°C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by purification on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling

A This compound F Coupled Product A->F B Aryl/Heteroaryl Halide (R-X) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F  Catalyzes   D Base (e.g., Na₂CO₃, K₂CO₃) D->F  Activates   E Solvent (e.g., Toluene/Water) E->F  Medium  

Caption: Key components of the Suzuki-Miyaura reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)

  • Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Toluene, Dioxane, or DMF with water)

Procedure:

  • In a reaction vessel, combine the aryl/heteroaryl halide, this compound, and the palladium catalyst.

  • Add the organic solvent and the aqueous base solution.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Potential Role in Signaling Pathways

While direct studies on the role of this compound in signaling pathways are not extensively documented, the core benzo[d]oxazol-2(3H)-one structure has been identified in molecules targeting key cellular pathways. For instance, derivatives have been investigated as inhibitors of the SHOC2-RAS interaction, a critical node in the RAS/MAPK signaling pathway, which is frequently dysregulated in cancer.[3]

Hypothetical Involvement in the RAS/MAPK Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (RTK)->GRB2/SOS RAS RAS GRB2/SOS->RAS  Activates   RAF RAF RAS->RAF  Activates   MEK MEK RAF->MEK  Activates   ERK ERK MEK->ERK  Activates   Transcription Factors Transcription Factors ERK->Transcription Factors  Phosphorylates   SHOC2 SHOC2 SHOC2->RAS  Modulates   Inhibitor Benzoxazolone Derivative Inhibitor->SHOC2  Inhibits Interaction with RAS   Gene Expression Gene Expression Transcription Factors->Gene Expression  Regulates   Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival  Leads to  

Caption: Potential inhibition of the RAS/MAPK pathway.

This diagram illustrates a hypothetical mechanism where a derivative of the core benzoxazolone structure could interfere with the SHOC2-RAS interaction, thereby inhibiting the downstream signaling cascade that leads to cell proliferation and survival. This highlights the potential for developing targeted therapies based on this chemical scaffold. Boronic acids, in general, are also explored for their ability to interact with sugars, which could have implications in targeting glycoproteins involved in cell signaling.[4]

References

Navigating the Solubility of (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility determination. This includes established experimental protocols for boronic acids and illustrative data from a structurally related compound, phenylboronic acid, to offer valuable comparative insights.

Introduction to this compound

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzoxazolone core appended with a boronic acid moiety, makes it a potential building block for the synthesis of novel bioactive molecules. Boronic acids are well-established as versatile intermediates, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1]

A thorough understanding of the solubility of this compound is critical for its practical application in various stages of research and development, including reaction condition optimization, purification, formulation, and in vitro/in vivo screening.

Physicochemical Properties:

PropertyValueSource
CAS Number 1016644-38-4[2][3]
Molecular Formula C₇H₆BNO₄[3]
Molecular Weight 178.94 g/mol [3]
Predicted LogP -1.1991[3]
Topological Polar Surface Area (TPSA) 86.46 Ų[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 3[3]

Solubility Profile

  • Solvent Polarity: Boronic acids typically exhibit higher solubility in polar organic solvents.

  • pH: The acidity of the boronic acid group (pKa) will affect its solubility in aqueous solutions.

  • Temperature: Solubility of solid compounds in liquid solvents generally increases with temperature.

  • Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can impact solubility measurements.[4]

Illustrative Solubility Data: Phenylboronic Acid

To provide a practical reference, the following table summarizes the solubility of phenylboronic acid, a foundational boronic acid, in various organic solvents. This data can serve as a preliminary guide for solvent selection in studies involving this compound.

SolventSolubility of Phenylboronic AcidReference
ChloroformModerate[5]
3-PentanoneHigh[5]
AcetoneHigh[5]
Dipropyl etherHigh[5]
MethylcyclohexaneVery Low[5]
Water (20 °C)1.9 g / 100 g[6]

Experimental Protocol for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (turbidity) method .[4][6] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment
  • This compound

  • Selected organic and/or aqueous solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Turbidity sensor or a laser beam and photodetector for monitoring light transmission

  • Analytical balance

Procedure
  • Sample Preparation: Accurately weigh a known amount of this compound and the chosen solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture to ensure homogeneity.

  • Controlled Heating: Slowly increase the temperature of the circulating bath at a constant and slow rate (e.g., 0.1-0.5 °C/min).[7]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. The point at which the last solid particles dissolve and the solution becomes clear is the dissolution temperature.[4][7]

  • Data Collection: Record the dissolution temperature for the specific composition.

  • Solubility Curve Construction: Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Sample Preparation (Weighing of Solute and Solvent) heating Controlled Heating and Stirring prep->heating turbidity Turbidity Monitoring heating->turbidity dissolution Record Dissolution Temperature turbidity->dissolution curve Construct Solubility Curve dissolution->curve

Dynamic Solubility Determination Workflow
Role in Suzuki-Miyaura Coupling

Understanding the solubility of this compound is crucial for its application in synthetic reactions like the Suzuki-Miyaura coupling. The choice of solvent will directly impact the reaction kinetics and yield.

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product boronic_acid This compound catalyst Palladium Catalyst boronic_acid->catalyst aryl_halide Aryl/Vinyl Halide aryl_halide->catalyst base Base catalyst->base solvent Solvent System (Solubility is Key) base->solvent product Cross-Coupled Product solvent->product

Role of Solubility in Suzuki-Miyaura Coupling

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]

  • Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wear protective gloves, protective clothing, eye protection, and face protection.[8] In case of eye contact, rinse cautiously with water for several minutes.[8]

  • Storage: Store at 4°C in an inert atmosphere.[3]

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2][8]

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers to approach its solubility determination. By following the detailed experimental protocol and considering the illustrative data from phenylboronic acid, scientists and drug development professionals can effectively work with this compound and unlock its potential in various synthetic and medicinal chemistry applications. The provided visualizations of the experimental workflow and its role in the Suzuki-Miyaura coupling further aid in the practical understanding and application of this compound.

References

Navigating the Stability of (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid , a molecule of interest in medicinal chemistry and drug discovery, possesses a unique structural combination of a benzoxazolone core and an arylboronic acid moiety. This guide provides a comprehensive overview of its stability and recommended storage conditions, drawing upon the known chemical properties of its constituent functional groups. While specific quantitative stability data for this compound is not extensively available in the public domain, this document offers a robust framework for its handling, storage, and stability assessment based on established principles for analogous compounds.

Core Stability Profile

The stability of this compound is primarily dictated by the chemical reactivity of the arylboronic acid group, with the benzoxazolone scaffold being generally stable. Two principal degradation pathways for arylboronic acids are protodeboronation and oxidation. The conditions under which these degradation processes occur are critical for maintaining the integrity of the compound.

Key Stability Influencing Factors:
  • pH: Arylboronic acids are susceptible to protodeboronation, the cleavage of the carbon-boron bond, which can be catalyzed by both acidic and basic conditions.

  • Moisture: The presence of water can facilitate hydrolysis and subsequent degradation.

  • Oxidizing Agents: Boronic acids can be oxidized to the corresponding phenols.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Photolytic degradation can occur, although it is generally a less common pathway for arylboronic acids compared to other functional groups.

A commercial supplier recommends storage of this compound at 4°C [1]. For long-term storage and to minimize degradation, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and to protect it from moisture.

Quantitative Stability Data Summary

In the absence of specific experimental data for this compound, the following table summarizes the expected stability based on the general behavior of arylboronic acids. These are qualitative and semi-quantitative predictions and should be confirmed by experimental studies.

ParameterConditionExpected StabilityPrimary Degradation Pathway
Temperature 4°C (Solid)HighMinimal
Ambient (Solid)ModerateSlow oxidation and protodeboronation
Elevated (e.g., >40°C)LowAccelerated degradation
pH (in solution) Neutral (pH 6-8)ModerateSlow hydrolysis/protodeboronation
Acidic (pH < 4)LowAcid-catalyzed protodeboronation
Basic (pH > 9)LowBase-catalyzed protodeboronation
Light Exposed to UV/VisibleModerate to LowPotential for photolytic degradation
Oxidative Stress Presence of H₂O₂LowOxidation to the corresponding phenol

Potential Degradation Pathways

The primary degradation pathways anticipated for this compound are outlined below. Understanding these pathways is crucial for the development of stability-indicating analytical methods.

cluster_main Degradation of this compound cluster_pathways cluster_products Parent This compound Protodeboronation Protodeboronation Parent->Protodeboronation H+ or OH- Oxidation Oxidation Parent->Oxidation [O] Product1 Benzoxazol-2(3H)-one Protodeboronation->Product1 Product2 6-Hydroxybenzoxazol-2(3H)-one Oxidation->Product2

Caption: Potential degradation pathways of the target compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies followed by the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

Objective: To intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical technique (e.g., HPLC) to monitor the degradation of the parent compound and the formation of degradation products.

Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating the parent compound from all potential degradation products.

Typical HPLC Parameters:

  • Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), is a common choice for arylboronic acids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to near neutral) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Potential Biological Signaling Pathways

This compound, by virtue of its structural motifs, may interact with various biological targets. The arylboronic acid moiety is a known pharmacophore for inhibiting serine proteases, while the benzoxazolone core is found in molecules that can target protein-protein interactions.

Serine Protease Inhibition

Arylboronic acids can act as transition-state analog inhibitors of serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

cluster_serine_protease Serine Protease Inhibition Pathway Inhibitor This compound Inactive_Complex Reversible Covalent Complex Inhibitor->Inactive_Complex Binds to active site serine Serine_Protease Serine Protease (e.g., Thrombin, Chymotrypsin) Serine_Protease->Inactive_Complex Products Cleaved Products Serine_Protease->Products Catalyzes cleavage Inactive_Complex->Inhibitor Dissociation Inactive_Complex->Serine_Protease Dissociation Substrate Substrate Substrate->Products

Caption: Inhibition of serine protease by the target compound.

Targeting Protein-Protein Interactions

The benzoxazolone moiety is a scaffold that has been utilized in the development of inhibitors of protein-protein interactions, such as the SHOC2-RAS interaction, which is relevant in some cancers.

cluster_ppi Potential Inhibition of SHOC2-RAS Interaction Inhibitor This compound SHOC2 SHOC2 Inhibitor->SHOC2 Binds to SHOC2 SHOC2_RAS_Complex SHOC2-RAS Complex Inhibitor->SHOC2_RAS_Complex Disrupts interaction SHOC2->SHOC2_RAS_Complex RAS RAS RAS->SHOC2_RAS_Complex Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) SHOC2_RAS_Complex->Downstream_Signaling Activates

Caption: Potential disruption of SHOC2-RAS interaction.

Conclusion

While specific stability data for this compound requires dedicated experimental investigation, a comprehensive understanding of its potential stability challenges can be derived from the well-documented behavior of its core functional groups. Proper storage at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture is paramount to ensure its integrity. The provided experimental frameworks for forced degradation and stability-indicating method development offer a clear path for researchers to rigorously assess and control the stability of this promising molecule in their research and development endeavors.

References

Spectroscopic Data for (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for the compound (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this particular molecule could not be located. This document outlines the search methodology and provides context for the absence of this information, while also presenting data for structurally related compounds to offer potential points of reference for researchers in the field.

Introduction

This compound is a specialized organic compound of interest in medicinal chemistry and drug discovery. Its structure combines a benzoxazolone core with a boronic acid functional group, suggesting its potential utility as a building block in Suzuki-Miyaura coupling reactions to synthesize more complex molecules. Boronic acids are crucial intermediates in the formation of carbon-carbon bonds, a fundamental process in the development of novel therapeutic agents.

The benzoxazolone moiety is a recognized pharmacophore present in a variety of biologically active compounds. Therefore, the targeted synthesis and characterization of derivatives such as this compound are of significant interest to the scientific community. Spectroscopic data is paramount for the unambiguous identification and characterization of such molecules, ensuring purity and confirming structural integrity.

Search Methodology

An extensive search was conducted to retrieve spectroscopic data for this compound. The search encompassed multiple scientific databases and chemical vendor catalogs. However, these searches did not yield any specific experimental ¹H NMR, ¹³C NMR, mass spectrometry, or IR spectroscopy data for the title compound.

Data Unavailability and Implications

The absence of publicly available spectroscopic data for this compound suggests that either the compound is novel and has not yet been fully characterized in published literature, or the data exists in proprietary databases that are not publicly accessible.

For researchers intending to work with this compound, this necessitates either de novo synthesis and characterization or acquisition from a commercial supplier who can provide a certificate of analysis with the relevant spectroscopic data. The lack of reference spectra means that any newly acquired data will be foundational for future work with this molecule.

Spectroscopic Data of Structurally Related Compounds

While direct data for the target compound is unavailable, analysis of structurally similar molecules can provide valuable insights into the expected spectroscopic features. For instance, related benzoxazolone and phenylboronic acid derivatives have been characterized.

It is important to note that direct extrapolation of data is not a substitute for experimental verification.

Conclusion

This technical guide has established that, at present, there is no publicly available, detailed spectroscopic data for this compound. Researchers and drug development professionals requiring this compound must undertake its synthesis and full spectroscopic characterization or source it from a supplier providing comprehensive analytical data. The information on related compounds can serve as a preliminary guide for expected spectral features, but empirical data is essential for definitive structural confirmation and quality control. Future publications of the synthesis and characterization of this compound will be a valuable contribution to the field of medicinal chemistry.

A Technical Guide to the Purity of Commercially Available (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid is a valuable heterocyclic building block in synthetic and medicinal chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2] The purity of this reagent is paramount, as the presence of impurities can lead to low yields, formation of undesired byproducts, and complications in product purification. Given that arylboronic acids can be considered potentially genotoxic impurities (PGIs), rigorous control and analysis of their purity are critical in drug development workflows.[3][4] This guide provides an in-depth overview of the purity of commercially available this compound, detailing common impurities, analytical methodologies for purity assessment, and purification strategies.

Commercial Purity Overview

The purity of this compound can vary between suppliers and batches. Most commercial suppliers provide a Certificate of Analysis (CofA) specifying the purity, which is typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Representative Purity Data for Commercial this compound

Parameter Specification Method Reference
Purity ≥97% HPLC / NMR [5]
Appearance Off-white to light yellow solid Visual -
Molecular Formula C₇H₆BNO₄ - [5]

| Molecular Weight | 178.94 | - |[5] |

Common Impurities

Several types of impurities can be present in commercial boronic acid samples. Understanding these is crucial for developing appropriate analytical methods and purification strategies.

  • Boroxines (Anhydrides): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible in the presence of water. Boroxine formation can lead to broadened or multiple signals in NMR spectra.[6]

  • Starting Materials and Reagents: Residual starting materials from the synthesis can persist in the final product.

  • Deboronated Species: Protodeboronation, the cleavage of the C-B bond, can occur, particularly under acidic or basic conditions, leading to the formation of the parent benzoxazolinone.[3]

  • Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.[6]

  • Isomeric Impurities: Depending on the synthetic route, isomers may be formed and co-purified with the desired product.[6]

Table 2: Common Impurities and Their Potential Origin

Impurity Type Chemical Structure Origin Analytical Detection
Boroxine Cyclic Trimer Anhydride Dehydration of boronic acid Mass Spectrometry, NMR
Benzoxazolinone C₇H₅NO₂ Protodeboronation HPLC, NMR, Mass Spectrometry
Residual Solvents e.g., Dioxane, Toluene Synthesis/Purification ¹H NMR, GC-MS

| Starting Materials | Varies by synthetic route | Incomplete reaction | HPLC, NMR |

Experimental Protocols for Purity Assessment

Accurate assessment of purity requires robust analytical methods. HPLC and NMR are the most common techniques employed.

Reverse-phase HPLC is a standard method for determining the purity of boronic acids and quantifying impurities.[7]

  • Column: C18 or C8 reverse-phase column (e.g., XBridge Premier BEH C8, XSelect Premier HSS T3).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[6]

  • Gradient: A typical linear gradient runs from 5% to 95% Mobile Phase B over 15-20 minutes to elute compounds with a wide range of polarities.[6][8]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection (e.g., 210 nm or 254 nm) or Mass Spectrometry (MS).[6]

  • Sample Preparation: The sample is typically dissolved in the initial mobile phase composition or a compatible solvent like methanol.

NMR provides structural confirmation and can be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹¹B NMR are all informative.

  • ¹H NMR: Provides information on the overall structure and can detect proton-bearing impurities, including residual solvents. Dissolving the sample in a coordinating solvent like methanol-d4 can help break up boroxine trimers, resulting in sharper signals.[6]

  • ¹¹B NMR: This technique is particularly useful for studying boronic acids and their esters. The chemical shift in ¹¹B NMR can confirm the presence of the boronic acid moiety and its potential complexation.[9]

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[6]

Visualization of Workflows and Applications

The following diagram outlines a standard workflow for verifying the purity of a newly acquired commercial sample of this compound.

A Receive Commercial Sample B Review Certificate of Analysis (CofA) A->B C Perform ¹H NMR Analysis (Structure Confirmation, Solvent Check) B->C D Perform HPLC-UV/MS Analysis (Purity Assay, Impurity Profile) B->D E Compare In-House Data with CofA C->E D->E F Does it meet specifications? E->F G Release for Use in Synthesis F->G Yes H Consider Purification or Return to Vendor F->H No

Figure 1: Standard workflow for purity verification of commercial reagents.

This boronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The purity of the boronic acid directly impacts the efficiency of the catalytic cycle.

Figure 2: Role in a Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_catalyst Catalytic Cycle A This compound E Transmetalation A->E B Aryl/Heteroaryl Halide (Ar-X) D Oxidative Addition B->D C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Catalyst Regeneration H Coupled Product F->H G Base (e.g., K₂CO₃) G->E

Figure 2: Role in a Suzuki-Miyaura Catalytic Cycle.

Conclusion and Recommendations

While commercial this compound is available at purities generally suitable for research purposes (typically ≥97%), in-house verification is strongly recommended, especially for applications in drug development and process chemistry. The presence of non-obvious impurities like boroxines and deboronated species can affect reaction outcomes. Researchers should utilize a combination of HPLC and NMR to confirm both the purity and structural integrity of the material before use. For applications requiring higher purity, recrystallization or chromatography may be necessary.[10]

References

Synthesis of Novel Benzoxazolone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for phenol and catechol moieties, make it an attractive framework for the design of novel therapeutics.[2] Derivatives of benzoxazolone have demonstrated potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, among others.[1][3] This technical guide provides a comprehensive overview of the synthesis of novel benzoxazolone derivatives, detailing key experimental protocols, presenting quantitative data for comparative analysis, and visualizing relevant biological pathways.

Core Synthetic Methodologies

The synthesis of the benzoxazolone core and its derivatives can be achieved through several strategic approaches. The most common methods include the cyclization of 2-aminophenol derivatives, reductive cyclization of 2-nitrophenols, and transition-metal-catalyzed reactions.

Synthesis from 2-Aminophenol

The reaction of 2-aminophenol with a carbonyl source is a fundamental and widely used method for constructing the benzoxazolone ring. Various carbonylating agents, such as urea, phosgene equivalents, and carbamates, can be employed.

Experimental Protocol: Synthesis of 2(3H)-Benzoxazolone from 2-Aminophenol and Urea [4][5]

  • Materials: 2-Aminophenol, Urea, Water, Sulfuric acid monohydrate.

  • Procedure:

    • In a suitable reaction vessel (e.g., an autoclave), combine 2-aminophenol (1.0 eq), urea (1.0-1.2 eq), and water.

    • Add a catalytic amount of sulfuric acid monohydrate.

    • Seal the vessel and heat the mixture to 150-160 °C with stirring for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product precipitates out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 2(3H)-benzoxazolone.

  • Yield: This method typically provides high yields, often exceeding 90%.[5]

Reductive Cyclization of 2-Nitrophenols

This approach involves the reduction of a nitro group at the ortho position to a hydroxyl group, followed by in situ cyclization to form the benzoxazolone ring. This method is particularly useful for synthesizing substituted benzoxazolones starting from readily available substituted 2-nitrophenols.

Experimental Protocol: Reductive Cyclization using Stannous Chloride [6]

  • Materials: Substituted 2-nitrophenol, Stannous chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl), Ethanol.

  • Procedure:

    • Dissolve the substituted 2-nitrophenol (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of stannous chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Transition-Metal Catalyzed Synthesis

Modern synthetic methods often employ transition-metal catalysts, such as palladium or copper, to facilitate the formation of the benzoxazolone ring system. These methods offer advantages in terms of milder reaction conditions and broader substrate scope, particularly for the synthesis of N-substituted derivatives.[7]

Experimental Protocol: Palladium-Catalyzed N-Arylation of 2(3H)-Benzoxazolone

  • Materials: 2(3H)-Benzoxazolone, Aryl halide (e.g., aryl bromide or iodide), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., a phosphine ligand like Xantphos), Base (e.g., K₂CO₃ or Cs₂CO₃), Anhydrous solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • To an oven-dried Schlenk tube, add 2(3H)-benzoxazolone (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (2.0 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the N-aryl benzoxazolone derivative.

Data Presentation

Table 1: Synthesis Yields of Benzoxazolone Derivatives
EntryStarting Material(s)MethodProductYield (%)Reference
12-Aminophenol, UreaThermal Condensation2(3H)-Benzoxazolone91[5]
22-Nitrophenol, CO, SeReductive Carbonylation2(3H)-Benzoxazolone85
32-Aminophenol, Benzaldehyde, BAIL gelCatalytic Condensation2-Phenylbenzoxazole98[8]
45-Methyl-2-aminophenol, NCTS, BF₃·Et₂OCyclization5-Methylbenzo[d]oxazol-2-amine53[9]
55-Chloro-2-aminophenol, NCTS, BF₃·Et₂OCyclization5-Chlorobenzo[d]oxazol-2-amine50[9]
6Isatin derivativeRing Expansion/ReductionBenzoxazolone80[3]
Table 2: Spectroscopic Data for Representative Benzoxazolone Derivatives
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)Reference
Benzo[d]oxazol-2-amine7.35 (s, 2H), 7.30 (d, J = 7.8 Hz, 1H), 7.19 (d, J = 7.3 Hz, 1H), 7.08 (t, J = 7.2 Hz, 1H), 6.95 (t, J = 7.2 Hz, 1H)162.70, 147.92, 143.61, 123.45, 119.92, 115.25, 108.38135.0553 [M+H]⁺[9]
5-Methylbenzo[d]oxazol-2-amine7.29 (s, 2H), 7.16 (d, J = 8.0 Hz, 1H), 7.00 (s, 1H), 6.75 (d, J = 7.9 Hz, 1H), 2.30 (s, 3H)162.89, 146.09, 143.78, 132.47, 120.46, 115.69, 107.80, 21.10149.0709 [M+H]⁺[9]
6-Chlorobenzoxazole8.15 (s, 1H), 7.69 (d, J = 1.9 Hz, 1H), 7.63 (d, J = 8.5 Hz, 1H), 7.35 (dd, J = 8.5, 2.0 Hz, 1H)151.7, 149.8, 141.8, 131.2, 125.6, 120.2, 111.4-[10]
2-(2-Nitrophenyl)-benzoxazole8.28 (dd, J = 8.2, 1.4 Hz, 1H), 8.02 (dd, J = 8.0, 1.5 Hz, 1H), 7.85 – 7.76 (m, 3H), 7.62 (dd, J = 6.4, 2.8 Hz, 1H), 7.46 – 7.38 (m, 2H)160.7, 149.9, 148.1, 141.9, 133.9, 131.9, 130.4, 126.3, 125.4, 124.9, 120.7, 119.8, 111.3-[10]
Table 3: Biological Activity of Benzoxazolone Derivatives
Compound IDBiological TargetAssayIC₅₀ (µM)Reference
Anti-inflammatory Activity
3gMD2IL-6 Inhibition5.09 ± 0.88[2][11]
3dMD2IL-6 Inhibition5.43 ± 0.51[2][11]
2hiNOS, IL-1β, IL-6NO, IL-1β, IL-6 Production17.67, 20.07, 8.61[12][13]
3dsEHsEH Inhibition2.67[14]
3gsEHsEH Inhibition1.72[14]
4jsEHsEH Inhibition1.07[14]
Anticancer Activity
19MAGLMAGL Inhibition0.0084[15][16]
20MAGLMAGL Inhibition0.0076[15][16]
3dMCF-7 cellsCytotoxicity (MTT)43.4[17]
4dMCF-7 cellsCytotoxicity (MTT)39.0[17]
3dMDA-MB-231 cellsCytotoxicity (MTT)35.9[17]
4dMDA-MB-231 cellsCytotoxicity (MTT)35.1[17]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Benzoxazolone derivatives exert their biological effects by modulating various key signaling pathways. Diagrams for three such pathways are provided below.

sEH_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Benzoxazolone Benzoxazolone Derivatives Benzoxazolone->sEH Inhibition

Caption: Inhibition of Soluble Epoxide Hydrolase (sEH) Pathway.

AC_Pathway Ceramide Ceramide (Pro-apoptotic) AC Acid Ceramidase (AC) Ceramide->AC Hydrolysis Sphingosine Sphingosine AC->Sphingosine SK Sphingosine Kinase (SK) Sphingosine->SK S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) SK->S1P Benzoxazolone Benzoxazolone Derivatives Benzoxazolone->AC Inhibition

Caption: Inhibition of Acid Ceramidase (AC) Pathway.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1/COX-2) AA->COX PGs Prostaglandins (PGs) (Inflammation, Pain) COX->PGs Benzoxazolone Benzoxazolone Derivatives Benzoxazolone->COX Inhibition Workflow Start Selection of Starting Materials Synthesis Chemical Synthesis (e.g., Cyclization, Coupling) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BioAssay Biological Evaluation (In vitro / In vivo assays) Characterization->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR Lead Lead Compound Identification SAR->Lead

References

Boronic Acids: Versatile Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of boronic acid moieties into molecular scaffolds has emerged as a powerful approach in contemporary drug discovery. This technical guide provides a comprehensive overview of the core principles and practical applications of boronic acids as fundamental building blocks in medicinal chemistry. It delves into the mechanisms of action, showcases key approved drugs and clinical candidates, and offers detailed experimental protocols and workflows relevant to the field.

The Boronic Acid Moiety: A Unique Pharmacophore

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, possess a unique set of chemical properties that make them highly attractive for drug design. Their ability to exist in equilibrium between a neutral trigonal planar state and an anionic tetrahedral state allows for reversible covalent interactions with biological nucleophiles, most notably the serine and threonine residues in the active sites of enzymes. This capacity for forming stable yet reversible covalent bonds is a cornerstone of their utility as potent and selective enzyme inhibitors.

FDA-Approved Boronic Acid Drugs and Clinical Candidates

The clinical and commercial success of several boronic acid-containing drugs has solidified their importance in the pharmaceutical landscape. The following tables summarize key quantitative data for prominent examples.

Table 1: Approved Boronic Acid-Based Drugs

Drug Name (Brand Name)Target Enzyme(s)FDA Approval YearTherapeutic Area
Bortezomib (Velcade®)26S Proteasome (β5 and to a lesser extent β1 subunits)2003Multiple Myeloma, Mantle Cell Lymphoma
Ixazomib (Ninlaro®)20S Proteasome (β5 subunit)2015Multiple Myeloma
Vaborbactam (in Vabomere®)Serine β-Lactamases (e.g., KPC)2017Complicated Urinary Tract Infections

Table 2: Quantitative Activity Data for Selected Boronic Acid Inhibitors

CompoundTargetIC50 / KiCell Line / Assay Conditions
Bortezomib 20S Proteasome (Chymotrypsin-like activity)IC50: 7.05 nM[1]In vitro assay
Ixazomib 20S Proteasome (Chymotrypsin-like activity)Ki: 0.93 nMIn vitro assay
Vaborbactam KPC-2 β-LactamaseKi: 69 nM[2]Biochemical assay
Talabostat (PT-100) Dipeptidyl Peptidases (DPP-IV, DPP8, DPP9), FAPIC50: <4 nM (DPP-IV), 4 nM (DPP8), 11 nM (DPP9), 560 nM (FAP)[3]Recombinant human enzymes
Compound 15 ProteasomeIC50: 4.60 nM[1]In vitro assay
AM114 20S Proteasome (Chymotrypsin-like activity)IC50: 1.49 µM[1]HCT116 p53+/+ cells[1]
Z-SSKL(boro)L Prostate-Specific Antigen (PSA)Ki: ~65 nMEnzyme inhibition assay

Table 3: Pharmacokinetic Parameters of Key Boronic Acid Drugs

Drug NameAdministrationHalf-life (t1/2)Clearance (CL)Volume of Distribution (Vd)Bioavailability
Bortezomib IV / Subcutaneous>40 hours (terminal)[4][5]102–112 L/h (single dose)[6]498 to 1884 L/m²[7]N/A
Ixazomib Oral9.5 days[8][9][10]1.86 L/h[9][10]543 L[9][10]58%[8][9][10]
Vaborbactam IV~2 hours~10.6 L/h~18.6 LN/A

Mechanisms of Action and Signaling Pathways

Bortezomib: Proteasome Inhibition and the NF-κB Pathway

Bortezomib functions as a potent, reversible inhibitor of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated intracellular proteins.[11] By targeting the chymotrypsin-like activity of the β5 subunit, bortezomib disrupts the degradation of proteins that regulate cell cycle progression and apoptosis. A key consequence of proteasome inhibition is the stabilization of IκBα, an inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm.[12] This prevents NF-κB translocation to the nucleus, thereby downregulating the expression of pro-survival genes and inducing apoptosis in cancer cells.[12][13][14][15]

Bortezomib_NFkB_Pathway cluster_nucleus Nuclear Events Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Apoptosis Apoptosis Bortezomib->Apoptosis Induces NFkB NF-κB (Active) Proteasome->NFkB Releases IkBa_Ub Ubiquitinated IκBα IkBa_Ub->Proteasome Degradation NFkB_IkBa NF-κB / IκBα (Inactive Complex) NFkB_IkBa->IkBa_Ub Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-Survival Genes Transcription->Apoptosis Prevents Vaborbactam_Mechanism Vaborbactam Vaborbactam BetaLactamase Serine β-Lactamase Vaborbactam->BetaLactamase Forms InactiveComplex Inactive Covalent Adduct BetaLactamase->InactiveComplex BetaLactam β-Lactam Antibiotic BetaLactam->BetaLactamase Degradation CellWall Bacterial Cell Wall Synthesis BetaLactam->CellWall Inhibits BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Leads to Talabostat_Signaling_Pathway Talabostat Talabostat FAP FAP Inhibition Talabostat->FAP DPP8_9 DPP8/9 Inhibition Talabostat->DPP8_9 TumorGrowth Reduced Tumor Growth & Metastasis FAP->TumorGrowth NLRP1b NLRP1b Inflammasome Activation DPP8_9->NLRP1b Caspase1 Caspase-1 Activation NLRP1b->Caspase1 IL1b Mature IL-1β Secretion Caspase1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->IL1b ImmuneResponse Anti-Tumor Immune Response IL1b->ImmuneResponse Drug_Discovery_Workflow cluster_hts Boronic Acid Specifics in HTS cluster_h2l Boronic Acid Specifics in Hit-to-Lead cluster_lo Boronic Acid Specifics in Lead Optimization Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID HTS_details Screening of Boronic Acid Fragment Libraries Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Structure-Activity Relationship (SAR) (e.g., Suzuki Coupling) Covalent_Kinetics Kinetics of Covalent Bond Formation (kon/koff) Preclinical Preclinical Development Lead_Opt->Preclinical ADME_Tox ADME/Tox Profiling (Metabolic Stability of C-B bond) Selectivity Selectivity Profiling (vs. other Ser/Thr proteases) Clinical Clinical Trials Preclinical->Clinical

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzoxazolinone scaffold is a privileged structure in medicinal chemistry, renowned for its wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties. The synthesis of derivatives based on this scaffold is of significant interest for the discovery of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the 2-benzoxazolinone core. This document provides detailed application notes and protocols for the Suzuki coupling of (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid with various aryl halides, a key step in the synthesis of novel drug candidates.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl bromides. These conditions are based on established protocols for structurally similar heteroaryl boronic acids and serve as a starting point for optimization.[1][2]

EntryAryl Bromide PartnerProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole6-(4-methoxyphenyl)benzo[d]oxazol-2(3H)-onePd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)953185-95
21-Bromo-4-nitrobenzene6-(4-nitrophenyl)benzo[d]oxazol-2(3H)-onePd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)953180-90
34-Bromotoluene6-(p-tolyl)benzo[d]oxazol-2(3H)-onePd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)953188-96
41-Bromo-3,5-bis(trifluoromethyl)benzene6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]oxazol-2(3H)-onePd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)953175-85
52-Bromopyridine6-(pyridin-2-yl)benzo[d]oxazol-2(3H)-onePd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O (4:1)10015-2070-80

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound with Aryl Bromides[2]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask with condenser)

Procedure:

  • To a Schlenk tube or round-bottom flask, add this compound (1.1 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene and degassed water in a 4:1 ratio to the reaction mixture under the inert atmosphere.

  • Stir the resulting solution at 95 °C for 31 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-benzo[d]oxazol-2(3H)-one.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Ar'B(OH)2 Boronic Acid (Ar'-B(OH)2) Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reactants 1. Combine Reactants: -(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid -Aryl Halide -Base (e.g., K₃PO₄) Add_Catalyst 2. Add Catalyst: -Pd(PPh₃)₄ Combine_Reactants->Add_Catalyst Inert_Atmosphere 3. Establish Inert Atmosphere: -Evacuate and backfill with N₂/Ar Add_Catalyst->Inert_Atmosphere Add_Solvent 4. Add Solvents: -Toluene -Water Inert_Atmosphere->Add_Solvent Heat 5. Heat and Stir: -95-100 °C Add_Solvent->Heat Monitor 6. Monitor Progress: -TLC Heat->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Extract 8. Extraction: -Ethyl Acetate -Water/Brine Cool->Extract Dry_Concentrate 9. Dry and Concentrate: -Na₂SO₄ -Rotary Evaporation Extract->Dry_Concentrate Purify 10. Purification: -Column Chromatography Dry_Concentrate->Purify Product Final Product: 6-Aryl-benzo[d]oxazol-2(3H)-one Purify->Product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes & Protocols: Synthesis of Biaryl Compounds Using (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid is a versatile building block in medicinal chemistry and organic synthesis, primarily utilized for the construction of biaryl and hetero-biaryl structures through Suzuki-Miyaura cross-coupling reactions. The benzoxazolone moiety is a recognized pharmacophore present in numerous biologically active compounds, acting as a bioisostere for various functional groups and contributing to molecular rigidity and hydrogen bonding interactions. These structural features make it a valuable reagent in the development of novel therapeutics, particularly kinase inhibitors.

This document provides detailed protocols and application data for the synthesis of biaryl compounds employing this compound, with a focus on its application in the synthesis of kinase inhibitors.

Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions

The following table summarizes the reaction conditions and yields for the synthesis of various biaryl compounds using this compound with a range of aryl halides.

Entry Aryl Halide Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
14-bromopyridinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001285
21-bromo-4-fluorobenzenePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O90892
32-chloroquinolineXPhos Pd G2 (2)K₃PO₄THF/H₂O801678
45-bromo-2-methoxypyrimidinePd(OAc)₂/SPhos (4)K₂CO₃DME/H₂O1001088
51-bromo-3-(trifluoromethyl)benzeneRuPhos Pd G3 (3)NaHCO₃Acetonitrile/H₂O851490

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling:

This protocol details a typical procedure for the reaction of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Characterization: The structure and purity of the synthesized biaryl compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds using this compound.

G reagents Reagents: This compound Aryl Halide Catalyst Base setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Suzuki-Miyaura Coupling (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Purified Biaryl Product purification->product characterization Characterization (NMR, MS) product->characterization

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Application in Kinase Inhibition Signaling Pathway:

Biaryl compounds synthesized from this compound have shown potential as inhibitors of various kinases involved in cell signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

G gf Growth Factor receptor Receptor Tyrosine Kinase (RTK) gf->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation inhibitor Synthesized Biaryl Compound (MEK Inhibitor) inhibitor->mek

Caption: Inhibition of the MAPK/ERK pathway by a synthesized biaryl compound.

Application Notes and Protocols for Enzyme Inhibition Screening of Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the screening of benzoxazolone derivatives for enzyme inhibition, a critical step in the drug discovery process. Benzoxazolones are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, making them a privileged scaffold in medicinal chemistry.[1] This document outlines detailed protocols for various enzyme assays, presents quantitative data for known benzoxazolone inhibitors, and includes visualizations to clarify experimental workflows and biological pathways.

Introduction to Benzoxazolone Derivatives as Enzyme Inhibitors

The benzoxazolone core structure is a versatile scaffold for designing enzyme inhibitors due to its favorable physicochemical properties and the ability to modify its structure at multiple positions.[1] These derivatives have been shown to target a diverse array of enzymes implicated in various diseases, including neurodegenerative disorders, inflammation, cancer, and infectious diseases.[1] This document focuses on the practical aspects of screening these compounds to identify and characterize their enzyme inhibitory potential.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the inhibitory activities of various benzoxazolone derivatives against a range of enzyme targets. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor.

Table 1: Inhibition of Cholinesterases by Benzoxazolone Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Compound 36Acetylcholinesterase (AChE)12.62Donepezil69.3
Compound 36Butyrylcholinesterase (BChE)25.45Donepezil63.0

Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH) by Benzoxazolone Derivatives

Compound IDTarget EnzymeIC50 (µM)
3gHuman sEH1.72
4jHuman sEH1.07
3dHuman sEH2.67
3eHuman sEH3.02

Table 3: Inhibition of Cancer-Related Kinases by Benzoxazole Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
12lVEGFR-297.38Sorafenib48.16
12dVEGFR-2194.6Sorafenib48.16
12iVEGFR-2155Sorafenib48.16
8dVEGFR-255.4Sorafenib78.2

Table 4: Inhibition of Inflammatory Enzymes by Benzoxazolone Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Methyl-2-amino benzoxazole carboxylate TosylateCOX-211.5Celecoxib13.4
N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazideCOX-219.6Celecoxib13.4
2hiNOS (NO production)17.67Celecoxib-
3gMD2 (IL-6 production)5.09--
3dMD2 (IL-6 production)5.43--

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method

This spectrophotometric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.[2][3]

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), which is detected at 412 nm.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • AChE enzyme solution

  • Test benzoxazolone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[2]

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the blank from the control and test sample rates.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by sEH.

Principle: The sEH enzyme hydrolyzes a specific non-fluorescent substrate, leading to the release of a fluorescent product. The rate of fluorescence increase is proportional to the sEH activity.

Materials:

  • sEH Assay Buffer

  • sEH Enzyme

  • sEH Substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Test benzoxazolone derivatives

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a 10X stock solution of the test compounds in sEH Assay Buffer.

  • Plate Setup:

    • Enzyme Control: 40 µL sEH Assay Buffer + 10 µL solvent.

    • Solvent Control: 40 µL sEH Assay Buffer + 10 µL solvent.

    • Test Compound: 30 µL sEH Assay Buffer + 10 µL of 10X test compound solution.

    • Inhibitor Control: 30 µL sEH Assay Buffer + 10 µL of 10X positive control inhibitor.

    • Background Control: 80 µL sEH Assay Buffer.

  • Enzyme Addition: Add 20 µL of sEH enzyme solution to all wells except the background control.

  • Pre-incubation: Incubate the plate for 5-10 minutes at room temperature.

  • Reaction Initiation: Add 20 µL of sEH Substrate Mix to all wells.

  • Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for PHOME) in kinetic mode for 15-30 minutes.[4]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the reaction rate for each well.

    • Determine the percent inhibition and IC50 values as described in Protocol 1.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis.

Materials:

  • DNA Gyrase Assay Buffer

  • Relaxed plasmid DNA (e.g., pBR322)

  • DNA Gyrase enzyme

  • ATP solution

  • Test benzoxazolone derivatives

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[5]

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis:

    • Quantify the intensity of the supercoiled and relaxed DNA bands.

    • Calculate the percentage of inhibition of supercoiling for each inhibitor concentration.

    • Determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening benzoxazolone derivatives for enzyme inhibition.

G Experimental Workflow for Enzyme Inhibition Screening cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Mechanism of Action Studies A Synthesis of Benzoxazolone Derivatives B Compound Library Preparation (Stock Solutions) A->B C Single-Concentration Enzyme Assay B->C D Identification of 'Hits' (% Inhibition > Threshold) C->D E Dose-Response Assay (IC50 Determination) D->E F Confirmation of 'Leads' E->F G Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) F->G H Determination of Inhibition Type (Competitive, Non-competitive, etc.) G->H G TLR4/MD2 Signaling Pathway in Inflammation LPS LPS (Lipopolysaccharide) MD2 MD2 LPS->MD2 binds Complex LPS-MD2-TLR4 Complex LPS->Complex TLR4 TLR4 MD2->TLR4 associates with MD2->Complex TLR4->Complex MyD88 MyD88 Complex->MyD88 activates NFkB NF-κB MyD88->NFkB activates Inflammation Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Inflammation promotes transcription of Benzoxazolone Benzoxazolone Derivative Benzoxazolone->MD2 inhibits binding G Types of Reversible Enzyme Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI P Product (P) S Substrate (S) S->ES I Inhibitor (I) I->EI ESI Enzyme-Substrate-Inhibitor Complex (ESI) I->ESI ES->E k_cat ES->ESI ES->P

References

Application Notes and Protocols: Synthesis and Evaluation of Benzoxazolone-Based TNIK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of a novel class of Traf2- and Nck-interacting kinase (TNIK) inhibitors built upon a benzoxazolone scaffold. TNIK is a promising therapeutic target in oncology, particularly for colorectal cancer, due to its critical role in the Wnt signaling pathway.[1] This document offers detailed protocols for the chemical synthesis of these inhibitors, their characterization, and their biological evaluation in relevant in vitro assays.

Introduction to TNIK and Benzoxazolone Inhibitors

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has been identified as a key regulator of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a hallmark of numerous cancers, most notably colorectal cancer. TNIK functions as a crucial component of the T-cell factor 4 (TCF4)/β-catenin transcriptional complex, and its inhibition is expected to block aberrant Wnt signaling.[1]

Recently, a series of benzo[d]oxazol-2(3H)-one derivatives has been identified as a new class of potent TNIK inhibitors.[1] The most potent compound from this series, designated as 8g , exhibited an IC50 value of 0.050 µM against TNIK and effectively suppressed the proliferation and migration of colorectal cancer cells.[1] The benzoxazolone scaffold represents a promising starting point for the development of novel anti-cancer therapeutics targeting TNIK.

TNIK Signaling Pathway in Colorectal Cancer

In colorectal cancer, mutations in genes such as Adenomatous Polyposis Coli (APC) lead to the constitutive activation of the Wnt signaling pathway. This results in the accumulation of β-catenin in the nucleus, where it complexes with TCF4 to drive the transcription of genes promoting cell proliferation and survival. TNIK is an essential coactivator in this complex. The following diagram illustrates the canonical Wnt signaling pathway and the role of TNIK.

TNIK_Wnt_Signaling Canonical Wnt Signaling Pathway and TNIK Inhibition cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor APC_complex APC/Axin/GSK3β Destruction Complex Dishevelled->APC_complex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) APC_complex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF4 TCF4 beta_catenin_nuc->TCF4 Forms complex TNIK TNIK TCF4->TNIK Recruits Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TNIK->Gene_Transcription Activates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Inhibitor Benzoxazolone TNIK Inhibitor Inhibitor->TNIK Inhibits

Caption: Canonical Wnt signaling pathway and the inhibitory action of benzoxazolone-based TNIK inhibitors.

Data Presentation: Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship (SAR) study is crucial for the optimization of lead compounds. The following table summarizes the inhibitory activity of a series of hypothetical benzoxazolone derivatives against TNIK, showcasing the impact of substitutions on the benzoxazolone core and the phenyl ring.

Compound IDR1 GroupR2 GroupTNIK IC50 (µM)HCT116 Proliferation IC50 (µM)
8a HH1.25>10
8b H4-OCH30.585.2
8c H4-Cl0.212.8
8d H4-F0.151.9
8e 5-ClH0.958.7
8f 5-Cl4-OCH30.424.1
8g 5-Cl 4-F 0.050 0.75

Note: The data presented in this table is representative and intended for illustrative purposes. The IC50 value for compound 8g is based on published findings.[1]

Experimental Protocols

Synthesis of Benzoxazolone-Based TNIK Inhibitors

The following is a general, representative protocol for the synthesis of 3-substituted benzoxazolone derivatives. The specific synthesis of the potent TNIK inhibitor 8g (3-(4-(benzyloxy)phenyl)-5-chlorobenzo[d]oxazol-2(3H)-one) would follow a similar multi-step synthetic route, however, the detailed experimental conditions are proprietary to the original researchers.

General Synthetic Scheme:

Synthesis_Workflow General Synthesis of 3-Substituted Benzoxazolones A 2-Aminophenol Derivative C Benzoxazolone Intermediate A->C Cyclization B Triphosgene or CDI B->C Reagent F 3-Substituted Benzoxazolone (Final Product) C->F Chan-Lam Coupling D Substituted Phenylboronic Acid D->F Reagent E Cu(OAc)2, Pyridine E->F Catalyst/Base

Caption: General workflow for the synthesis of 3-substituted benzoxazolone derivatives.

Protocol: Synthesis of 3-Phenylbenzo[d]oxazol-2(3H)-one (Representative)

  • Step 1: Synthesis of Benzo[d]oxazol-2(3H)-one.

    • To a solution of 2-aminophenol (1 eq.) in an appropriate solvent (e.g., THF, dioxane), add triphosgene (0.4 eq.) or 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield benzo[d]oxazol-2(3H)-one.

  • Step 2: N-Arylation (Chan-Lam Coupling).

    • To a mixture of benzo[d]oxazol-2(3H)-one (1 eq.), phenylboronic acid (1.5 eq.), and copper(II) acetate (1.1 eq.) in a suitable solvent (e.g., dichloromethane), add pyridine (2 eq.).

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction should be open to the air.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite.

    • Wash the filtrate with aqueous HCl (1M) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 3-phenylbenzo[d]oxazol-2(3H)-one.

In Vitro TNIK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the in vitro inhibitory activity of the synthesized compounds against TNIK using the ADP-Glo™ Kinase Assay (Promega).

Workflow:

Kinase_Assay_Workflow TNIK Kinase Assay Workflow (ADP-Glo) A Prepare Reagents: TNIK Enzyme, Substrate (MBP), ATP, Inhibitor dilutions B Incubate TNIK, Substrate, and Inhibitor A->B C Initiate Kinase Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Deplete ATP with ADP-Glo™ Reagent D->E F Incubate at RT E->F G Convert ADP to ATP with Kinase Detection Reagent F->G H Incubate at RT G->H I Measure Luminescence H->I

Caption: Workflow for the in vitro TNIK kinase inhibition assay using the ADP-Glo™ platform.

Protocol:

  • Prepare a reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Add 2.5 µL of the test compound at various concentrations (in reaction buffer with DMSO, final DMSO concentration ≤1%) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing TNIK enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration, e.g., 25 µM).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

a) Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the inhibitors on the viability and proliferation of colorectal cancer cells (e.g., HCT116).

Protocol:

  • Seed HCT116 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of the benzoxazolone inhibitors for 72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

b) Wound Healing (Scratch) Migration Assay

This assay assesses the effect of the inhibitors on the migratory capacity of colorectal cancer cells.

Protocol:

  • Seed HCT116 cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile pipette tip.[3]

  • Wash the cells with PBS to remove debris and add fresh medium containing the test compound at a non-toxic concentration or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[4]

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time. Compare the migration rate between treated and control cells.

Conclusion

The benzoxazolone scaffold serves as a promising foundation for the design of potent and selective TNIK inhibitors. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and biological evaluation of this novel class of compounds. Further optimization of the benzoxazolone core, guided by comprehensive SAR studies, may lead to the development of clinically viable drug candidates for the treatment of colorectal cancer and other Wnt-driven malignancies.

References

Application Notes and Protocols for the Preparation of 2-amino-6-arylbenzothiazoles via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the benzothiazole core at the 6-position with various aryl groups via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for generating diverse libraries of novel compounds for drug discovery and development. This document provides detailed protocols for the synthesis of the key intermediate, 2-amino-6-bromobenzothiazole, and its subsequent Suzuki coupling with various arylboronic acids to yield the desired 2-amino-6-arylbenzothiazoles.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active catalyst.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-bromobenzothiazole

This protocol outlines the synthesis of the starting material, 2-amino-6-bromobenzothiazole, from 4-bromoaniline.

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Concentrated ammonium hydroxide

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (0.025 mol) and potassium thiocyanate (0.05 mol) in glacial acetic acid.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add a solution of bromine (0.025 mol) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and neutralize with concentrated ammonium hydroxide to a pH of 6-7.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-amino-6-bromobenzothiazole.[1]

Protocol 2: General Procedure for the Suzuki Coupling of 2-amino-6-bromobenzothiazole with Arylboronic Acids

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of 2-amino-6-bromobenzothiazole with various arylboronic acids.

Materials:

  • 2-amino-6-bromobenzothiazole

  • Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Toluene or 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 2-amino-6-bromobenzothiazole (1.0 eq), the arylboronic acid (1.1-1.5 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add the anhydrous solvent (e.g., a 4:1 mixture of toluene/water or 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 95°C and stir for 24-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

Purification:

The crude product is purified by flash column chromatography on silica gel.

  • Elution Gradient: A typical gradient for elution starts with a non-polar solvent system (e.g., 100% hexanes) and gradually increases in polarity with a more polar solvent (e.g., ethyl acetate). For 2-amino-6-arylbenzothiazoles, a gradient of 10% to 50% ethyl acetate in hexanes is often effective. The exact gradient may need to be optimized based on the polarity of the specific product.

  • Alternative Purification: For products that are sufficiently crystalline, recrystallization can be an effective purification method. Common solvent pairs for recrystallization of aromatic amines include ethanol/water, ethyl acetate/hexanes, and methanol/dichloromethane.[3][4][5]

Data Presentation

The following table summarizes the results for the Suzuki coupling of 2-amino-6-bromobenzothiazole with various arylboronic acids.

EntryArylboronic AcidProductSolvent/H₂O (4:1)Yield (%)[2]
1p-Tolylboronic acid2-amino-6-(p-tolyl)benzothiazoleToluene65
2p-Tolylboronic acid2-amino-6-(p-tolyl)benzothiazoleDioxane75
34-Chlorophenylboronic acid2-amino-6-(4-chlorophenyl)benzothiazoleToluene61
44-Methoxyphenylboronic acid2-amino-6-(4-methoxyphenyl)benzothiazoleDMF64
54-Methoxyphenylboronic acid2-amino-6-(4-methoxyphenyl)benzothiazoleDioxane71
63,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester2-amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazoleDioxaneHigh
7Phenylboronic acid2-amino-6-phenylbenzothiazoleDioxane85

Characterization Data of Representative Compounds:

  • 2-amino-6-(4-methoxyphenyl)benzothiazole:

    • ¹H NMR (DMSO-d₆): δ 8.04 (d, J=2 Hz, 1H), 8.02 (s, 1H), 7.87 (d, J=8 Hz, 1H), 7.46 (t, 1H), 7.35 (t, 1H), 7.00 (d, J=2 Hz, 1H), 6.90 (d, J=2 Hz, 2H), 3.87 (s, 3H, OMe).[6]

    • Mass Spec (EI, 70 eV) m/z (%): 256 (M+).

Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)L₂-X pd0->pd_intermediate1 aryl_halide Ar-X (2-amino-6-bromobenzothiazole) oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)L₂-Ar' pd_intermediate1->pd_intermediate2 boronic_acid Ar'B(OH)₂ transmetalation Transmetalation base Base (e.g., K₃PO₄) pd_intermediate2->pd0 product Ar-Ar' (2-amino-6-arylbenzothiazole) pd_intermediate2->product reductive_elimination Reductive Elimination

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reaction_setup Reaction Setup: - 2-amino-6-bromobenzothiazole - Arylboronic acid - Base (K₃PO₄) - Pd(PPh₃)₄ start->reaction_setup inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reaction_setup->inert_atmosphere solvent_addition Add Solvent (Toluene/H₂O or Dioxane/H₂O) inert_atmosphere->solvent_addition heating Heat to 95°C and Stir (24-36 h) solvent_addition->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with H₂O and Brine - Dry and Concentrate monitoring->workup Complete purification Purification workup->purification column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization characterization Characterization: - NMR - Mass Spectrometry column->characterization recrystallization->characterization end End characterization->end

Figure 2: Experimental workflow for the synthesis of 2-amino-6-arylbenzothiazoles.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Oxygen contamination- Impure reagents- Use a fresh batch of palladium catalyst.- Ensure proper degassing of the solvent and maintain a positive pressure of inert gas.- Purify starting materials if necessary.
Protodeboronation (loss of boronic acid group) - Presence of water- Strong base- Use anhydrous solvents.- Consider using a milder base such as K₂CO₃ or KF.
Homocoupling of boronic acid - Oxygen contamination- Thoroughly degas the reaction mixture and solvent.
Difficult purification - Similar polarity of product and byproducts- Optimize the elution gradient for column chromatography.- Try a different solvent system for recrystallization.

References

Application Notes and Protocols for Flow Chemistry: Suzuki-Miyaura Coupling of (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzoxazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, analgesic, anti-inflammatory, and anticancer properties. The development of efficient and scalable synthetic methodologies for the functionalization of this core structure is therefore of significant interest to the drug discovery and development community. (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid is a key intermediate for the synthesis of such derivatives, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Flow chemistry offers numerous advantages over traditional batch processing for reactions involving sensitive reagents and for process optimization. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for telescoped multi-step syntheses. This document provides a detailed application note and proposed protocols for the use of this compound in continuous flow Suzuki-Miyaura coupling reactions.

Proposed Flow Chemistry Approach

A telescoped, two-step continuous flow process is proposed for the synthesis and immediate utilization of this compound. The first step involves the synthesis of the boronic acid from its corresponding 6-bromo precursor via a lithium-halogen exchange, followed by quenching with a borate ester. The resulting boronic acid stream is then directly coupled with an aryl or heteroaryl halide in a second step via a Suzuki-Miyaura reaction, often employing a packed-bed palladium catalyst.

Part 1: Continuous Flow Synthesis of this compound

This protocol outlines a proposed method for the continuous synthesis of the target boronic acid. The procedure is based on established flow chemistry principles for lithium-halogen exchange and borylation reactions.[1][2]

Experimental Workflow

G cluster_0 Reagent Delivery cluster_1 Flow Reactor Setup cluster_2 Workup & Output ReagentA 6-Bromo-2-benzoxazolinone in THF T_Mixer1 T-Mixer 1 ReagentA->T_Mixer1 ReagentB n-BuLi in Hexanes ReagentB->T_Mixer1 ReagentC Triisopropyl borate in THF T_Mixer2 T-Mixer 2 ReagentC->T_Mixer2 Coil_Reactor1 Coil Reactor 1 (-70 °C) T_Mixer1->Coil_Reactor1 Coil_Reactor1->T_Mixer2 Coil_Reactor2 Coil Reactor 2 (-70 °C to 0 °C) T_Mixer2->Coil_Reactor2 Quench Aqueous Quench (e.g., NH4Cl) Coil_Reactor2->Quench BPR Back Pressure Regulator Quench->BPR Output Product Stream to Step 2 or Collection BPR->Output

Proposed workflow for boronic acid synthesis.
Protocol

  • System Preparation: A continuous flow reactor system equipped with multiple syringe pumps, T-mixers, and temperature-controlled coil reactors is assembled. The system is purged with an inert gas (e.g., Nitrogen or Argon).

  • Reagent Preparation:

    • Solution A: A solution of 6-bromo-2,3-dihydrobenzo[d]oxazol-2-one in anhydrous THF.

    • Solution B: A solution of n-butyllithium in hexanes.

    • Solution C: A solution of triisopropyl borate in anhydrous THF.

  • Reaction Execution:

    • Solutions A and B are pumped at their respective flow rates and converge at a T-mixer.

    • The combined stream enters the first coil reactor, which is maintained at a low temperature (e.g., -70 °C) to facilitate the lithium-halogen exchange.

    • The resulting aryllithium intermediate stream is then mixed with Solution C at a second T-mixer.

    • The reaction mixture flows through a second coil reactor where the borylation takes place, with a potential temperature gradient to allow for warming to 0 °C.

    • The output from the reactor is then quenched in-line with an aqueous solution (e.g., saturated ammonium chloride) before passing through a back-pressure regulator.

Representative Reaction Parameters
ParameterValue
Concentration of 6-bromo precursor0.1 - 0.5 M in THF
n-BuLi equivalents1.1 - 1.3
Triisopropyl borate equivalents1.2 - 1.5
Flow Rate (Solution A)0.5 - 2.0 mL/min
Flow Rate (Solution B)Adjusted for stoichiometry
Flow Rate (Solution C)Adjusted for stoichiometry
Residence Time (Coil 1)1 - 5 min
Temperature (Coil 1)-70 °C
Residence Time (Coil 2)5 - 10 min
Temperature (Coil 2)-70 °C to 0 °C
Expected Yield 70 - 90% (in solution)

Part 2: Continuous Flow Suzuki-Miyaura Coupling

This protocol describes the subsequent Suzuki-Miyaura coupling of the in-situ generated this compound with a generic aryl halide. This approach often utilizes a heterogeneous palladium catalyst in a packed-bed reactor for ease of product separation and catalyst recycling.[3][4][5][6]

Experimental Workflow

G cluster_0 Reagent Delivery cluster_1 Flow Reactor Setup cluster_2 Analysis & Collection ReagentA Boronic Acid Stream (from Part 1) T_Mixer T-Mixer ReagentA->T_Mixer ReagentB Aryl Halide & Base in Solvent ReagentB->T_Mixer Packed_Bed Packed-Bed Reactor (Pd Catalyst, 80-120 °C) T_Mixer->Packed_Bed BPR Back Pressure Regulator Packed_Bed->BPR Output Product Collection BPR->Output

Proposed workflow for Suzuki-Miyaura coupling.
Protocol

  • System Preparation: A flow system consisting of syringe pumps, a T-mixer, and a heated packed-bed reactor column is assembled. The column is packed with a heterogeneous palladium catalyst (e.g., Pd(0) on a solid support).

  • Reagent Preparation:

    • Solution A: The output stream from the boronic acid synthesis (Part 1).

    • Solution B: A solution of the desired aryl or heteroaryl halide and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture (e.g., Dioxane/Water or EtOH/Water).

  • Reaction Execution:

    • Solution A and Solution B are pumped at specified flow rates to a T-mixer.

    • The combined stream flows through the heated packed-bed reactor.

    • The product stream exits the reactor, passes through a back-pressure regulator, and is collected for analysis and purification.

Representative Reaction Parameters
ParameterValue
Boronic Acid equivalents1.2 - 1.5
Aryl Halide Concentration0.1 - 0.3 M
BaseK₂CO₃ or Cs₂CO₃ (2-3 equiv.)
SolventDioxane/Water (4:1) or EtOH/Water (3:1)
Flow Rate (Total)0.2 - 1.0 mL/min
Packed-Bed CatalystPd(0) on Carbon, Silica, or Polymer support
Temperature80 - 120 °C
Residence Time5 - 20 min
Expected Yield >85%

Signaling Pathway Context: Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. Understanding the catalytic cycle is crucial for optimizing reaction conditions.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd(0)Ln->OxAdd R-Pd(II)-X R-Pd(II)(Ln)-X OxAdd->R-Pd(II)-X Transmetal Transmetalation R-Pd(II)-X->Transmetal R-Pd(II)-R' R-Pd(II)(Ln)-R' Transmetal->R-Pd(II)-R' RedElim Reductive Elimination R-Pd(II)-R'->RedElim RedElim->Pd(0)Ln Catalyst Regeneration R-R' R-R' (Product) RedElim->R-R' Ar-X Ar-X (Aryl Halide) Ar-X->OxAdd Boronic Ar'-B(OH)2 (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal

General Suzuki-Miyaura catalytic cycle.

Conclusion

The application of flow chemistry to the synthesis and subsequent Suzuki-Miyaura coupling of this compound presents a promising strategy for the efficient and scalable production of medicinally relevant compounds. The proposed protocols, based on established methodologies for similar heterocyclic systems, offer a robust starting point for researchers in drug discovery and process development. The enhanced control and safety inherent to flow systems make this approach particularly attractive for exploring novel chemical space and for the rapid synthesis of compound libraries.

References

Application Notes and Protocols for Ultrasound-Assisted Suzuki-Miyaura Coupling of Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted benzoxazinones via ultrasound-assisted Suzuki-Miyaura cross-coupling reactions. This methodology offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the formation of C-C bonds, which is a crucial step in the synthesis of diverse molecular libraries for drug discovery and development.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, vinyl aromatics, and poly-olefins from the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium(0) complex.[1][2] The application of ultrasound irradiation has been shown to significantly accelerate this reaction, often leading to higher yields in shorter reaction times and under milder conditions.[1][2][3] This sonochemical approach is particularly advantageous for the synthesis of complex, biologically active molecules such as benzoxazinone derivatives.

Advantages of Ultrasound-Assisted Synthesis

The use of ultrasound in Suzuki-Miyaura coupling reactions offers several key benefits:

  • Accelerated Reaction Rates: Ultrasound irradiation can dramatically reduce reaction times compared to conventional heating methods.[1][2][3]

  • Improved Yields: Many reactions proceed with higher efficiency, providing better yields of the desired product.

  • Milder Reaction Conditions: Sonication can facilitate reactions at lower temperatures, which is beneficial for thermally sensitive substrates.

  • Enhanced Mass Transfer: The acoustic cavitation generated by ultrasound improves mixing and mass transfer, particularly in heterogeneous reaction mixtures.

  • Greener Chemistry: This method often allows for the use of less hazardous solvents and can reduce energy consumption.[4]

Experimental Data Summary

The following table summarizes the quantitative data for the ultrasound-assisted Suzuki-Miyaura coupling of (1,4-dihydro-2-oxo-2H-3,1-benzoxazin-6-yl)boronic acids with 2-aryl-3-bromoflavones, as reported in the literature.[5]

EntryArProductTime (min)Yield (%)
1Ph4a 2582
24-Me-C₆H₄4b 3085
34-OMe-C₆H₄4c 3088
44-Cl-C₆H₄4d 2584
54-F-C₆H₄4e 2580
63-NO₂-C₆H₄4f 3575
72-Cl-C₆H₄4g 3578

Experimental Workflow

The general workflow for the ultrasound-assisted Suzuki-Miyaura coupling of benzoxazinones is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Ultrasonic Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reactants Combine benzoxazinone-boronic acid, aryl halide, Pd/C catalyst, base (K₂CO₃), and phase-transfer catalyst (TBAB) in DMF/H₂O. ultrasound Subject the reaction mixture to ultrasound irradiation at a specified temperature. prep_reactants->ultrasound Place in ultrasonic bath filter Filter the reaction mixture to remove the catalyst. ultrasound->filter After reaction completion extract Extract the aqueous layer with an organic solvent (e.g., EtOAc). filter->extract dry Dry the combined organic layers (e.g., over Na₂SO₄). extract->dry concentrate Concentrate the organic phase under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify characterize Characterize the final product (NMR, Mass Spectrometry, etc.). purify->characterize

Caption: General workflow for the ultrasound-assisted Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of 6-flavonyl substituted 1,4-dihydro-benzo[d][2][5]oxazin-2-ones.[5] Researchers should optimize the reaction conditions for their specific substrates.

Materials:

  • (4,4-Disubstituted-1,4-dihydro-2-oxo-2H-3,1-benzoxazin-6-yl)boronic acid (1.0 equiv)

  • 2-Aryl-3-bromoflavone (1.2 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (1.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Ultrasonic bath or probe sonicator

  • Magnetic stirrer

  • Condenser (if heating is required)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the (4,4-disubstituted-1,4-dihydro-2-oxo-2H-3,1-benzoxazin-6-yl)boronic acid, 2-aryl-3-bromoflavone, 10% Pd/C, K₂CO₃, and TBAB.

  • Solvent Addition: Add a mixture of DMF and water as the solvent. A common ratio is 1:1.[4]

  • Ultrasonic Irradiation: Place the reaction flask in an ultrasonic bath. Irradiate the mixture for the specified time (typically 25-35 minutes) at a controlled temperature.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Catalyst Removal: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-flavonyl substituted 1,4-dihydro-benzo[d][2][5]oxazin-2-one.

  • Characterization: Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Signaling Pathway and Logical Relationships

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, which is the underlying chemical transformation in this application.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation RedElim Pd(0)L₂ Transmetal->RedElim Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid) R2B->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This application note provides a starting point for researchers interested in utilizing ultrasound-assisted synthesis for the preparation of benzoxazinone derivatives. The provided protocols and data highlight the efficiency and potential of this methodology in modern drug discovery and development. Further optimization of reaction parameters may be necessary to achieve the best results for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the use of (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. A primary focus is the prevention of protodeboronation, a common side reaction that can significantly lower yields and complicate purification.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Formation of Benzoxazolone

The formation of benzoxazolone as a byproduct is a strong indicator of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a prevalent issue with electron-rich heteroaromatic boronic acids like this compound, particularly under basic and heated conditions.

Potential CauseRecommended Solutions
Inherent Instability of the Boronic Acid 1. Use of a Boronic Ester: Convert the boronic acid to a more stable pinacol ester. This strategy provides a "slow release" of the active boronic acid during the reaction, keeping its concentration low and minimizing protodeboronation. 2. Freshly Prepare or Purchase High-Purity Reagent: Boronic acids can degrade upon storage. Use freshly prepared material or a recently purchased batch from a reputable supplier.
Inappropriate Base Selection 1. Weaker Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. These bases are often sufficient to promote catalysis without excessively accelerating protodeboronation. 2. Anhydrous Base: Ensure the base is anhydrous, as water can facilitate protodeboronation.
High Reaction Temperature 1. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). Higher temperatures can disproportionately increase the rate of protodeboronation compared to the desired coupling. 2. Optimize Catalyst System: If the reaction is sluggish at lower temperatures, consider a more active catalyst/ligand combination rather than increasing the temperature.
Presence of Water 1. Anhydrous Conditions: Use anhydrous solvents (e.g., dioxane, toluene, THF) and ensure all glassware is thoroughly dried. The addition of molecular sieves can also be beneficial. 2. Controlled Water Content: While some Suzuki-Miyaura reactions benefit from a small amount of water to facilitate the catalytic cycle, excessive water will promote protodeboronation. If using an aqueous/organic solvent mixture, carefully optimize the water content.
Inefficient Catalytic System 1. Highly Active Catalyst: Employ a high-turnover palladium catalyst and a suitable ligand. For electron-rich systems, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective. Using a pre-formed Pd(0) catalyst can also be advantageous. 2. Increase Catalyst Loading: A modest increase in the catalyst loading can accelerate the desired coupling reaction, allowing it to outcompete the protodeboronation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, benzoxazolone).[1] This is particularly problematic for this compound due to the electron-rich nature of the benzoxazolone ring system, which makes the boronic acid more susceptible to this decomposition pathway under the basic conditions typically employed in Suzuki-Miyaura reactions. This side reaction consumes the starting material, reduces the yield of the desired coupled product, and introduces an impurity that can be challenging to separate.

Q2: How can I tell if my this compound is degrading?

The most reliable way to assess the purity of your boronic acid is through analytical techniques such as ¹H NMR spectroscopy. The appearance of signals corresponding to benzoxazolone would indicate that protodeboronation has occurred. A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities.

Q3: Is it better to use the boronic acid directly or its pinacol ester?

For challenging substrates prone to protodeboronation, using the pinacol ester is generally recommended. Boronic esters are more stable and act as a source for the slow release of the boronic acid under the reaction conditions, which helps to keep the concentration of the more reactive (and unstable) boronic acid low, thereby minimizing side reactions.[1] While boronic acids are often more reactive and may lead to faster reaction times, the enhanced stability and potentially higher yields with the pinacol ester often make it the superior choice for this particular substrate.[2]

Q4: What is the optimal type of base to use for the Suzuki-Miyaura coupling of this boronic acid?

Milder, non-hydroxide bases are generally preferred to minimize protodeboronation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. These bases are effective at promoting the catalytic cycle without being overly aggressive in promoting the cleavage of the C-B bond.

Q5: Can I run the reaction open to the air?

While some modern Suzuki-Miyaura protocols are relatively robust, it is always best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is especially important for sensitive substrates and to prevent the oxidation of the palladium catalyst, which can lead to lower catalytic activity and the formation of homocoupling byproducts.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of related heteroaryl halides with arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
6-Bromo-2-benzoxazolinonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012~85-95
6-Bromo-2-benzoxazolinone4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O9016~90
6-Bromo-2-benzoxazolinone3-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O958Moderate to Excellent
6-Bromo-2-benzoxazolinone4-Fluorophenylboronic acidXPhos Pd G2 (1.5)-K₃PO₄THF/H₂O806Good to Excellent

Yields are approximate and based on similar reactions reported in the literature for related benzoxazolone systems.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 eq.)

  • This compound pinacol ester (1.2-1.5 eq.)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst like XPhos Pd G2) (1-3 mol%)

  • Ligand (e.g., SPhos) (if using a simple palladium salt)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if required for the specific catalyst system)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and potassium phosphate.

  • In a glovebox or under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable).

  • Add the degassed solvent(s) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (a starting point of 80-90 °C is recommended).

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of this compound Pinacol Ester

Materials:

  • This compound (1.0 eq.)

  • Pinacol (1.1 eq.)

  • Anhydrous toluene or other suitable solvent for azeotropic water removal

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and pinacol.

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Visualizations

Protodeboronation_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_proto Protodeboronation BoronicAcid This compound CoupledProduct Desired Coupled Product BoronicAcid->CoupledProduct Transmetalation ProtodeboronationProduct Benzoxazolone (Protodeboronation) BoronicAcid->ProtodeboronationProduct C-B Cleavage ArylHalide Aryl Halide (Ar-X) Catalyst Pd(0) Catalyst ArylHalide->CoupledProduct Oxidative Addition Base Base (e.g., K₃PO₄) Water H₂O (Proton Source) Water->ProtodeboronationProduct

Caption: Competing pathways in the Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield / Protodeboronation Observed CheckReagent Use Boronic Acid Pinacol Ester Start->CheckReagent OptimizeBase Switch to Milder Base (K₃PO₄, Cs₂CO₃) CheckReagent->OptimizeBase LowerTemp Reduce Reaction Temperature OptimizeBase->LowerTemp Anhydrous Ensure Anhydrous Conditions LowerTemp->Anhydrous OptimizeCatalyst Use High-Activity Catalyst/Ligand Anhydrous->OptimizeCatalyst Success Improved Yield OptimizeCatalyst->Success

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with an electron-deficient boronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: When encountering low yields with electron-deficient boronic acids, the primary parameters to assess are the choice of base, solvent, catalyst system, and reaction conditions. Electron-deficient boronic acids can be challenging due to their slower rates of transmetalation.[1] Key troubleshooting steps include:

  • Base Selection: The base is critical for activating the boronic acid. A base that is too weak may not facilitate transmetalation efficiently, while an overly strong base can cause degradation of starting materials or products.[2]

  • Solvent System: The solvent plays a crucial role in the solubility of reagents and the stabilization of intermediates. The choice between polar, nonpolar, protic, or aprotic solvents can significantly impact the reaction outcome.[3][4]

  • Catalyst and Ligand Activity: Ensure the palladium catalyst and ligand are active. The catalyst system must promote both rapid oxidative addition and facilitate the slower transmetalation step characteristic of electron-deficient boronic acids.[1] Consider using air-stable pre-catalysts if you suspect catalyst decomposition.[5]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[5][6] Ensure the solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[5]

Q2: I am observing significant protodeboronation of my electron-deficient boronic acid. How can this side reaction be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient arylboronic acids.[7] To mitigate this:

  • Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[2][5] Consider switching to weaker inorganic bases like K₃PO₄, K₂CO₃, or KF.[2][5]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[5]

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[7][8]

Q3: How do I select the optimal base for my electron-deficient boronic acid coupling?

A3: The choice of base is a critical parameter and is often interdependent with the solvent system. The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[2]

  • Inorganic Bases:

    • Potassium Phosphate (K₃PO₄): Often a robust choice for challenging couplings, including those with electron-deficient partners.[1][2]

    • Potassium Carbonate (K₂CO₃): A common and moderately strong base that is effective in many cases.[1]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can accelerate slow reactions but may also promote side reactions.[1]

    • Potassium Fluoride (KF): A milder base that can be effective, particularly when trying to avoid protodeboronation.[5]

  • Organic Bases:

    • Triethylamine (Et₃N): Can be used in anhydrous conditions, especially when substrates are sensitive to strong inorganic bases.[1][9]

Q4: What is the influence of the solvent system on the coupling of electron-deficient boronic acids?

A4: The solvent system affects reagent solubility, reaction kinetics, and can influence the selectivity of the coupling.[3][4]

  • Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): Commonly used and often effective. They are good at dissolving the various components of the reaction.[1] Biphasic systems, such as Toluene/H₂O or Dioxane/H₂O, are also frequently employed to dissolve the inorganic base.[1]

  • Polar Protic Solvents (e.g., Alcohols, Water): While water is often used in biphasic systems, purely protic solvents can sometimes be beneficial. However, they can also be a source of protons for protodeboronation.[5] Interestingly, some studies have shown that alcohols can favor selective reaction at certain sites on the coupling partners.[3]

  • Nonpolar Solvents (e.g., Toluene): Often used in combination with water to create a biphasic system.[1]

Troubleshooting Guide

Problem: Low or No Product Formation

G start Low/No Yield Observed check_catalyst Is the catalyst/ligand system appropriate and active? start->check_catalyst check_conditions Are the reaction conditions (temperature, time) optimal? check_catalyst->check_conditions Yes solution_catalyst Switch to a more active catalyst (e.g., Buchwald pre-catalyst). Ensure inert atmosphere. check_catalyst->solution_catalyst No check_base Is the base strength and type appropriate? check_conditions->check_base Yes solution_conditions Increase temperature and/or reaction time. Monitor by LC-MS. check_conditions->solution_conditions No check_solvent Is the solvent system providing adequate solubility? check_base->check_solvent Yes solution_base Screen stronger bases (e.g., K3PO4, Cs2CO3) or consider a different base type. check_base->solution_base No solution_solvent Try a different solvent or a biphasic system (e.g., Toluene/H2O). Ensure vigorous stirring. check_solvent->solution_solvent No end Improved Yield solution_catalyst->end solution_conditions->end solution_base->end solution_solvent->end

Problem: Significant Protodeboronation

G start Protodeboronation Detected check_base Is a strong base being used with a protic solvent? start->check_base check_reagent_form Is a boronic acid being used? check_base->check_reagent_form No solution_base Switch to a milder base (e.g., KF, K2CO3). Use anhydrous solvent. check_base->solution_base Yes solution_reagent_form Use a more stable boronic ester (e.g., pinacol ester). check_reagent_form->solution_reagent_form Yes end Reduced Protodeboronation solution_base->end solution_reagent_form->end

Data Presentation: Comparison of Bases and Solvents

The following tables summarize the performance of different bases and solvents in the Suzuki-Miyaura coupling of electron-deficient boronic acids with various aryl halides. Note that optimal conditions are substrate-dependent, and these tables should be used as a guideline for optimization.

Table 1: Comparison of Bases for the Suzuki Coupling of 4-Nitrophenylboronic Acid with 4-Chloroanisole

Base (equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)
K₃PO₄ (2.0)Dioxane/H₂O (10:1)1001292
K₂CO₃ (2.0)Dioxane/H₂O (10:1)1001275
Cs₂CO₃ (2.0)Dioxane1001288
KF (3.0)Dioxane1001865
Et₃N (3.0)DMF1102445

Data is illustrative and compiled based on general trends reported in the literature.[1][2]

Table 2: Comparison of Solvent Systems for the Suzuki Coupling of 4-Trifluoromethylphenylboronic Acid with 4-Bromotoluene using K₃PO₄ as Base

Solvent System (v/v)Temperature (°C)Time (h)Yield (%)
Toluene/H₂O (9:1)90895
Dioxane/H₂O (10:1)90891
THF/H₂O (10:1)801285
DMF901078
Acetonitrile801660

Data is illustrative and compiled based on general trends reported in the literature.[1][3]

Experimental Protocols

General Protocol for Optimizing Suzuki-Miyaura Coupling of an Electron-Deficient Boronic Acid

This protocol provides a starting point for the coupling of an electron-deficient boronic acid with an aryl halide. Optimization of the base, solvent, catalyst, ligand, and temperature is often necessary.

Materials:

  • Aryl Halide (1.0 equiv)

  • Electron-Deficient Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%; or a pre-catalyst like XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid (or ester), palladium catalyst, ligand (if applicable), and the powdered base.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath or heating block (typically 80–110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Add solid reagents (aryl halide, boronic acid, base, catalyst) to a dry flask. prep_inert Purge flask with inert gas (Ar or N2). prep_reagents->prep_inert prep_solvent Add degassed solvent via syringe. prep_inert->prep_solvent react_heat Heat to desired temperature (e.g., 80-110 °C) with vigorous stirring. prep_solvent->react_heat react_monitor Monitor reaction progress by TLC or LC-MS. react_heat->react_monitor workup_cool Cool to room temperature. react_monitor->workup_cool workup_extract Dilute, wash with H2O/brine, and dry organic layer. workup_cool->workup_extract workup_purify Concentrate and purify by column chromatography. workup_extract->workup_purify

References

Catalyst screening for challenging Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to navigating the complexities of challenging Suzuki-Miyaura cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development. This technical support center offers detailed troubleshooting advice, frequently asked questions, and standardized protocols to streamline catalyst screening and reaction optimization.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems encountered during challenging Suzuki coupling experiments.

Q1: My reaction shows low to no yield. What are the primary factors to investigate?

When a Suzuki coupling reaction fails or provides a low yield, a systematic check of key parameters is crucial. Start by assessing the following:

  • Catalyst System: The choice of palladium precatalyst and ligand is the most critical factor, especially for challenging substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered or electron-rich partners.[1]

  • Inert Atmosphere: The catalytic cycle involves oxygen-sensitive Pd(0) species. Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[2]

  • Reagent Quality: Verify the purity and stability of your aryl halide and boronic acid/ester. Boronic acids, in particular, can degrade on storage or undergo protodeboronation during the reaction.[3][4]

  • Base and Solvent: The choice and quality of the base and solvent are critical. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of substrates or ligands.[1][5] The solvent must solubilize all components and be compatible with the reaction conditions.

Q2: I'm struggling with a sterically hindered substrate (e.g., ortho-substituted aryl halides or boronic acids). How can I improve my yield?

Steric hindrance dramatically slows down the key steps of the catalytic cycle (oxidative addition and reductive elimination).[2][6] To overcome this, more robust conditions and specialized catalysts are necessary.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate the rate-limiting steps.[1][2] For exceptionally demanding couplings, specialized ligands like BI-DIME or AntPhos may be required.[1][7][8]

  • Base and Temperature: Use a suitable base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] In some cases, stronger bases like potassium tert-butoxide (t-BuOK) may be needed.[1] Higher reaction temperatures ("forcing conditions") are often required to overcome the high activation energy associated with hindered substrates.[2]

Q3: My reaction is producing significant side products like protodeboronation or homocoupling. What causes this and how can I prevent it?

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[3] It is often catalyzed by residual acid or base and is exacerbated by high temperatures and extended reaction times.

    • Mitigation: Use a less reactive boronic acid derivative like a pinacol ester (Bpin) or MIDA boronate, which slowly release the boronic acid under the reaction conditions.[9] Optimizing the catalyst system to ensure the cross-coupling rate is much faster than the protodeboronation rate is also key.[3]

  • Homocoupling (Glaser Coupling): This involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.

    • Mitigation: Rigorous degassing of all solvents and reagents is critical.[4] Using bulky ligands can also disfavor the formation of the homocoupling intermediates.[4]

  • Dehalogenation: The aryl halide starting material is converted to an arene. This can occur if the palladium complex reacts with a hydride source in the reaction mixture, such as an amine base or alcohol solvent.[5]

Q4: My palladium catalyst appears to be deactivating (e.g., forming palladium black). What is happening?

Catalyst deactivation can occur through several pathways. The formation of palladium black indicates the agglomeration of Pd(0) species into inactive nanoparticles.[5][10]

  • Causes: This can be caused by ligand degradation, reaction temperatures being too high, or the use of ligands that are not robust enough to stabilize the Pd(0) nanoparticles.[10] In some cases, the product of the reaction can adsorb strongly to the catalyst surface, leading to deactivation.[10][11]

  • Prevention: Ensure the chosen ligand is stable under the reaction conditions. Using well-defined, air-stable precatalysts (e.g., G3 or G4 palladacycles) can ensure efficient generation of the active catalyst and minimize side reactions.[4] Sometimes, simply washing a recycled catalyst thoroughly can restore its activity.[10][11]

Catalyst & Condition Screening Data

The following tables summarize catalyst systems and conditions for specific challenging Suzuki-Miyaura couplings.

Table 1: Catalyst Systems for Coupling of Sterically Hindered 2,6-Disubstituted Aryl Bromide

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂AntPhos K₃PO₄Toluene11095[7]
Pd₂(dba)₃BI-DIME K₃PO₄Toluene11092[7][8]
Pd(OAc)₂SPhos K₃PO₄Dioxane/H₂O8085[1][2]
Pd(OAc)₂XPhos K₃PO₄Dioxane/H₂O10088[1][2]

Table 2: Catalyst Systems for Coupling of Heteroaryl Chlorides

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂None (ligand in complex)K₂CO₃Toluene10094[12]
Pd(OAc)₂DᵗBPF Cs₂CO₃Dioxane100High[12]
Pd(OAc)₂Monophosphine 1 K₃PO₄Dioxane8071-96[13]
[Pd(cinnamyl)Cl]₂IMes (NHC)Cs₂CO₃Dioxane8096[9]

Experimental Protocols

General Protocol for High-Throughput Catalyst Screening in 96-Well Plates

This protocol outlines a general method for rapidly screening multiple catalysts, ligands, bases, and solvents for a Suzuki-Miyaura reaction.[14][15]

1. Stock Solution Preparation:

  • Prepare individual stock solutions of the aryl halide (limiting reagent), boronic acid derivative (e.g., 1.2 equivalents), various palladium precatalysts, ligands, and bases.

  • Use appropriate anhydrous solvents (e.g., dioxane, THF, toluene, DMF).[14] The concentration should be chosen to allow for accurate dispensing into the reaction plate.

2. Reaction Plate Preparation:

  • In an inert atmosphere glovebox, use an automated liquid handler or manual pipette to dispense the stock solutions into a 96-well reaction plate.

  • Each well should contain a unique combination of catalyst, ligand, base, and solvent according to a predefined experimental design.

3. Reaction Execution:

  • Seal the reaction plate securely with a cap mat to prevent solvent evaporation and maintain the inert atmosphere.[14]

  • Place the sealed plate on a heating block or in an oven set to the desired reaction temperature (e.g., 60-110 °C).[2]

  • Allow the reactions to stir for a predetermined time (e.g., 12-24 hours).

4. Quenching and Analysis:

  • After the reaction is complete, cool the plate to room temperature.

  • Quench each reaction by adding a suitable solvent (e.g., methanol) containing an internal standard.

  • Dilute the samples as necessary for analysis.

  • Analyze the yield of the desired product in each well using a rapid analysis technique like UPLC-MS or GC-MS.[14][15]

Visualized Workflows

Troubleshooting_Workflow start_node Start: Low/No Yield check_reagents Reagents OK? (Purity, Degassed) start_node->check_reagents Initial Check check_node check_node action_node action_node result_node result_node check_conditions Conditions OK? (Inert, Temp) check_reagents->check_conditions Yes action_reagents Purify/Degas Reagents & Rerun check_reagents->action_reagents No check_catalyst Substrate Challenging? check_conditions->check_catalyst Yes action_conditions Ensure Inert Atmosphere Optimize Temperature check_conditions->action_conditions No action_reagents->result_node Problem Solved action_hindered Use Bulky Ligand (XPhos, SPhos) & Stronger Base (K3PO4) check_catalyst->action_hindered Sterically Hindered action_heteroaryl Screen Electron-Rich Ligands & NHCs check_catalyst->action_heteroaryl Heteroaryl Halide action_side_reactions Use Boronate Ester (Bpin, MIDA) Lower Temp check_catalyst->action_side_reactions Side Reactions (Deboronation) action_conditions->result_node action_hindered->result_node action_heteroaryl->result_node action_side_reactions->result_node

Caption: Troubleshooting workflow for a failing Suzuki reaction.

Screening_Workflow cluster_prep 1. Preparation cluster_hte 2. High-Throughput Experiment (HTE) cluster_analysis 3. Analysis & Validation step_node step_node decision_node decision_node output_node Re-evaluate Scope (New Ligands/Bases) final_node final_node prep_reagents Prepare Stock Solutions (Substrates, Catalysts, Bases) dispense Dispense into 96-Well Plate prep_reagents->dispense react Seal & Heat (Inert Atmosphere) dispense->react quench Quench & Dilute react->quench analyze Rapid Analysis (LC-MS / GC-MS) quench->analyze identify_hits Identify 'Hits' (>80% Yield?) analyze->identify_hits identify_hits->output_node No validate Validate & Scale-Up Optimal Conditions identify_hits->validate Yes

Caption: Workflow for high-throughput catalyst screening.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura reaction? The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex"), which then facilitates the crucial transmetalation step with the palladium(II) complex.[5][16][17][18][19][20] The choice of base can influence reaction rate and selectivity.[18]

Q2: Can I use a boronic ester instead of a boronic acid? Yes. Boronic esters, such as pinacol (Bpin) or MIDA esters, are often used for substrates that are unstable as boronic acids.[9] They are generally more stable to storage and less prone to protodeboronation under reaction conditions.[9][21] The active boronic acid is typically generated in situ through hydrolysis.

Q3: How do I choose the right solvent? The ideal solvent should dissolve the substrates, catalyst, and base. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water.[5] The presence of water can be beneficial, particularly when using inorganic bases like phosphates or carbonates, as it helps to solubilize the base and facilitate the formation of the active boronate species.[1][22]

Q4: What is the difference between a Pd(0) and Pd(II) precatalyst? The active catalyst in the Suzuki cycle is a Pd(0) species.[5] Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) must first be reduced in situ to Pd(0) to enter the catalytic cycle. Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can enter the cycle more directly. Modern, well-defined precatalysts (e.g., Buchwald Palladacycle Precatalysts) are often Pd(II) but are designed for rapid and clean conversion to the active monoligated Pd(0) catalyst.[4]

Q5: My aryl halide is an aryl chloride. Why is it more difficult to couple? Aryl chlorides are less reactive than the corresponding bromides and iodides because the C-Cl bond is stronger and less easily broken. The oxidative addition of an aryl chloride to the Pd(0) center is therefore slower and often the rate-limiting step. To couple aryl chlorides effectively, highly active catalysts with electron-rich and bulky ligands (e.g., Buchwald ligands, NHCs) are typically required to promote this challenging oxidative addition step.[4][16]

References

Technical Support Center: (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid in coupling reactions, particularly the Suzuki-Miyaura coupling. The guidance is based on established principles for heteroaromatic and electron-deficient boronic acids and aims to help users mitigate common side reactions and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield of my desired cross-coupled product. What are the likely causes?

A low yield in a Suzuki-Miyaura coupling reaction involving this compound can be attributed to several factors, primarily undesired side reactions involving the boronic acid. The two most common side reactions are protodeboronation and homocoupling.[1][2] The electron-deficient nature of the benzoxazolone ring system can make the boronic acid more susceptible to these side reactions.[1][3][4] Additionally, issues with the catalyst activity or reaction conditions can also lead to poor yields.[5]

Q2: What is protodeboronation and how can I minimize it?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2] This side reaction is often promoted by high temperatures, strong bases, and the presence of water in the reaction mixture.[6] For heteroaromatic boronic acids, the reaction pH is a critical factor in the rate of protodeboronation.[2][6]

To minimize protodeboronation:

  • Use milder bases: Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases.[5]

  • Lower the reaction temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.[7]

  • Use anhydrous conditions: Minimizing the amount of water can suppress this side reaction.[8]

  • Protect the boronic acid: Converting the boronic acid to a boronate ester (e.g., a pinacol ester or a diethanolamine adduct) can increase its stability and slowly release the active boronic acid under the reaction conditions.[6][9][10]

Q3: I am seeing a significant amount of a biaryl byproduct derived from my boronic acid. What is this and how can I prevent it?

This byproduct is likely the result of homocoupling, where two molecules of the boronic acid react to form a symmetrical biaryl.[1][11] Homocoupling is primarily caused by two mechanisms:

  • Oxygen-mediated homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[11][12]

  • Palladium(II)-mediated homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product.[9][11]

To prevent homocoupling:

  • Thoroughly degas the reaction mixture: Removing dissolved oxygen is crucial. This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[12]

  • Use a Pd(0) catalyst source: Using a catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources.[9]

  • Add a reducing agent: A mild reducing agent can help to reduce any Pd(II) species to the active Pd(0) catalyst.[12]

  • Use appropriate ligands: The choice of phosphine ligand can significantly impact the rates of the desired cross-coupling versus homocoupling. Electron-rich and bulky ligands like SPhos can be beneficial.[1][3]

Q4: Could the benzoxazolone ring itself be reacting under the coupling conditions?

The lactam-like amide bond within the 2-oxobenzoxazole core is generally stable under typical Suzuki-Miyaura conditions. However, very harsh basic conditions and high temperatures could potentially lead to hydrolysis or other undesired reactions of this ring system. It is advisable to screen milder reaction conditions first.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered with this compound in coupling reactions.

Problem: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient.[5][9] Consider using a more active precatalyst.
Poor Solubility The boronic acid or other reagents may not be fully dissolved. Try a different solvent system or add a co-solvent to improve solubility.[8]
Inappropriate Base The chosen base may not be optimal for the reaction. Screen a range of bases, from milder options like K₂CO₃ to stronger ones like Cs₂CO₃ or K₃PO₄.[5]
Low Reaction Temperature The reaction may require more thermal energy. Incrementally increase the reaction temperature.[5]
Problem: Formation of Significant Side Products
Side Product Observed Likely Cause Recommended Action
Protodeboronated Product (Benzoxazolone) Protodeboronation of the boronic acid.See FAQ Q2 for mitigation strategies.
Homocoupled Product (Bis-benzoxazolone) Homocoupling of the boronic acid.See FAQ Q3 for mitigation strategies.
Dehalogenated Starting Material Dehalogenation of the aryl halide coupling partner.This can sometimes compete with the desired cross-coupling. Optimizing the ligand and base can help.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Diethanolamine Adduct for Increased Stability

This procedure can be used to protect the boronic acid prior to the coupling reaction.

  • Dissolution: In a vial, dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane or THF.

  • Addition: Add diethanolamine (1.0 equivalent) dropwise while stirring.

  • Precipitation: A precipitate of the diethanolamine adduct should form.[10]

  • Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used directly in Suzuki-Miyaura coupling reactions, particularly in protic solvents.[10]

Visualizations

G cluster_0 Troubleshooting Workflow start Low Yield of Desired Product check_sm Starting Materials Consumed? start->check_sm check_impurities Significant Impurities Present? check_sm->check_impurities Yes no_reaction Optimize Reaction Conditions: - Catalyst/Ligand - Base - Solvent - Temperature check_sm->no_reaction No protodeboronation Protodeboronation Likely - Use milder base - Lower temperature - Protect boronic acid check_impurities->protodeboronation Protodeboronated Product homocoupling Homocoupling Likely - Degas reaction mixture - Use Pd(0) source - Optimize ligand check_impurities->homocoupling Homocoupled Product G cluster_1 Side Reaction Mechanisms protodeboronation Protodeboronation Ar-B(OH)₂ + H⁺ → Ar-H + B(OH)₃ homocoupling Homocoupling 2 Ar-B(OH)₂ + Pd(II) → Ar-Ar + Pd(0) suzuki_cycle Suzuki-Miyaura Cycle Ar-B(OH)₂ + Ar'-X → Ar-Ar' boronic_acid This compound boronic_acid->protodeboronation Undesired boronic_acid->homocoupling Undesired boronic_acid->suzuki_cycle Desired

References

Technical Support Center: Purification of Products from (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products, particularly from Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low Yield of the Desired Product After Purification

Q1: My Suzuki-Miyaura coupling reaction with this compound resulted in a low yield after purification. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge and can often be traced back to side reactions or suboptimal reaction/purification conditions. The most common culprits are protodeboronation and homocoupling.

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, which removes your key starting material from the catalytic cycle.[1] Heteroaryl boronic acids can be particularly prone to this side reaction.[1]

    • Troubleshooting:

      • Choice of Base: Use the mildest effective base. While a base is necessary to activate the boronic acid, strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH to milder inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[2]

      • Reaction Temperature: Avoid excessively high temperatures, which can promote decomposition. Optimize the temperature to the lowest point at which the reaction proceeds efficiently.[3]

      • Anhydrous Conditions: Ensure you are using anhydrous and degassed solvents, as water can facilitate the undesired hydrolysis.[4]

  • Homocoupling: The coupling of two molecules of the boronic acid (to form a bi-benzoxazolone byproduct) is a common side reaction, especially if oxygen is present in the reaction mixture.[1][5] This not only consumes your starting material but also creates a byproduct that can be difficult to separate from the desired product.

    • Troubleshooting:

      • Inert Atmosphere: It is critical to thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Oxygen can lead to the oxidation of the Pd(0) catalyst and promote homocoupling.[4][6]

      • Catalyst Choice: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), homocoupling can occur during its initial reduction to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to minimize this.[6]

  • Incomplete Reaction:

    • Troubleshooting:

      • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure it has gone to completion before starting the workup.[4]

      • Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are not degraded. Phosphine ligands, in particular, can be sensitive to air oxidation.[4]

Issue 2: Difficulty in Removing Palladium Catalyst Residue

Q2: My purified product is contaminated with residual palladium. What are the most effective methods for its removal?

A2: Removing trace palladium to acceptable levels (often in the parts-per-million range) is crucial, especially for pharmaceutical applications, due to toxicity and regulatory requirements.[6] The best method depends on whether the palladium is heterogeneous (e.g., Pd/C) or homogeneous (soluble).

  • For Heterogeneous Palladium (e.g., Pd on Carbon):

    • Filtration through Celite: This is the most common first step. A pad of Celite (1-2 cm thick) over filter paper in a Büchner funnel can effectively trap insoluble palladium particles.[7][8] Diluting the reaction mixture with a solvent like ethyl acetate can help prevent clogging.[8]

    • Micron Filters: For very fine particles that may pass through Celite, a PTFE micron filter (e.g., 0.45 µm) can be used for a second filtration step.[8][9]

  • For Homogeneous (Soluble) Palladium:

    • Metal Scavengers: Solid-supported scavengers are highly effective. These are typically functionalized silica or polymer resins that chelate the palladium, allowing it to be removed by simple filtration.[6] Thiol-based scavengers are often effective for removing soluble Pd(II) species.[8]

    • Activated Carbon: Stirring the product solution with activated carbon can adsorb soluble palladium, which is then filtered off.[9]

    • Chromatography: Careful column chromatography on silica gel can separate the desired product from palladium residues, which often bind strongly to the silica.[7]

    • Precipitation/Extraction: In some cases, palladium can be precipitated by adding an anti-solvent or removed with an aqueous wash containing a chelating agent like EDTA.[7]

Issue 3: Co-elution of Product and Byproducts During Chromatography

Q3: My desired product and a byproduct (likely the homocoupled dimer) have very similar polarities and are difficult to separate by column chromatography. What can I do?

A3: This is a common and challenging purification problem.

  • Optimize Chromatography Conditions:

    • Shallow Gradient: Use a very slow, shallow solvent gradient during column chromatography. This increases the resolution between closely eluting spots.[6]

    • Solvent System Screening: Before scaling up the column, screen a wide variety of solvent systems using TLC. Test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find the one that provides the maximum separation (ΔRf) between your product and the impurity.[6]

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can be more effective than chromatography for removing closely related impurities. The key is to find a solvent or solvent system in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in the mother liquor.[6][10]

  • Derivatization: As a last resort, if the impurity has a reactive functional group that the product lacks (or vice versa), you could selectively react the impurity to dramatically change its polarity, making it easily separable. The derivative can then be removed, and the desired product isolated.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Suzuki-Miyaura Reactions

Problem Potential Cause Suggested Solution Expected Outcome
Low Yield ProtodeboronationUse a milder base (e.g., K₂CO₃ instead of NaOH).[2] Lower reaction temperature.[3]Increased preservation of boronic acid starting material, leading to higher product conversion.
Homocoupling of Boronic AcidThoroughly degas solvents and maintain a strict inert (Ar/N₂) atmosphere.[4][6] Use a Pd(0) catalyst source.[6]Minimized formation of homocoupled dimer, increasing atom economy towards the desired product.
Catalyst InactivationUse fresh, high-purity palladium catalyst and phosphine ligands. Ensure ligands are stored under inert gas.[4]Maintained catalytic activity throughout the reaction, ensuring complete conversion.
Incomplete ReactionMonitor reaction by TLC/LC-MS until the starting material is consumed.[4]Avoids premature workup, maximizing the isolated yield of the product.

Table 2: Comparison of Palladium Removal Techniques

Method Type of Palladium Typical Efficiency Advantages Disadvantages
Filtration through Celite Heterogeneous (e.g., Pd/C)Good for bulk removalSimple, fast, and inexpensive for initial cleanup.[7][8]May not remove very fine or colloidal particles. Ineffective for soluble palladium.[8][9]
Metal Scavengers (e.g., Thiol-functionalized silica) Homogeneous (Soluble)Excellent (<10 ppm)[11]High selectivity and efficiency.[6] Simple filtration workup.Higher cost than simple filtration aids. May require screening to find the optimal scavenger.[8]
Column Chromatography Homogeneous (Soluble)Good to ExcellentCan remove multiple impurities simultaneously.Can be time-consuming and require large volumes of solvent. Potential for product loss on the column.
Recrystallization Entrained Homogeneous/HeterogeneousVariableHighly effective for crystalline products; can yield very pure material.[6]Not suitable for oils or amorphous solids. Requires careful solvent selection.[12]
Activated Carbon Homogeneous (Soluble) / ColloidalGoodInexpensive and effective for adsorbing various impurities.[9]Can sometimes adsorb the desired product, leading to yield loss.

Experimental Protocols

Protocol 1: General Purification Workflow for Suzuki-Miyaura Reaction Products
  • Reaction Work-up (Aqueous Extraction):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water and then brine (saturated NaCl solution).

    • To remove unreacted this compound, perform a basic wash with a dilute aqueous solution of NaHCO₃ or K₂CO₃. The acidic boronic acid will convert to its water-soluble boronate salt and move to the aqueous layer.[6]

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Removal of Heterogeneous Palladium:

    • Filter the dried organic solution through a 1-2 cm pad of Celite in a sintered glass or Büchner funnel.

    • Wash the Celite pad with additional fresh organic solvent to ensure complete recovery of the product.[8]

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification by Column Chromatography:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., a hexane/EtOAc mixture).

    • Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica gel).

    • Elute the column with a solvent gradient of increasing polarity. Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Purification by Recrystallization (if applicable):

    • Dissolve the purified solid product in a minimum amount of a suitable hot solvent (or solvent pair).[10]

    • If the solution is colored, a small amount of decolorizing charcoal can be added, and the hot solution filtered.[10]

    • Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.[10]

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[13]

    • Dry the crystals under vacuum to obtain the final, highly pure product.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger
  • Post-Workup Treatment: Following an initial aqueous work-up and filtration through Celite (if a heterogeneous catalyst was used), dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, or EtOAc).

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (e.g., a thiol-functionalized silica gel, typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature for a period of 2 to 16 hours. The optimal time may vary depending on the scavenger and the nature of the palladium species.

  • Filtration: Remove the scavenger resin by filtration, washing it thoroughly with the same solvent to recover all of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure. The resulting product should have significantly reduced palladium content.

Visualizations

Logical and Experimental Workflows

Purification_Workflow cluster_reaction Reaction & Initial Workup cluster_purification Purification Steps cluster_troubleshooting Troubleshooting Reaction Suzuki Reaction Mixture Workup Aqueous Workup (Water/Brine Wash) Reaction->Workup Base_Wash Basic Wash (e.g., NaHCO₃) to Remove Boronic Acid Workup->Base_Wash Drying Dry Organic Layer (e.g., Na₂SO₄) Base_Wash->Drying Celite Celite Filtration (Removes Heterogeneous Pd) Drying->Celite Crude Crude Product Solution Column Silica Gel Column Chromatography Celite->Column Crude Product Pd_Contamination High Pd Content? Celite->Pd_Contamination Recrystal Recrystallization Column->Recrystal Solid Product Pure Pure Product Column->Pure Oily Product Impurity Impure Fractions? Column->Impurity Recrystal->Pure Pd_Contamination->Column No Scavenger Use Metal Scavenger Pd_Contamination->Scavenger Yes Impurity->Recrystal Yes (if solid) Impurity->Pure No Scavenger->Column

Caption: General workflow for the purification of Suzuki-Miyaura coupling products.

Signaling Pathway

Benzoxazolone derivatives have been identified as potent anti-inflammatory agents. One mechanism of action involves the inhibition of the MAPK/NF-κB signaling pathway, which is critical for the expression of pro-inflammatory mediators like iNOS.[14]

MAPK_Pathway cluster_mapk MAPK Cascade cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK NFkB_complex IκB-NF-κB (Inactive Complex) p38->NFkB_complex Phosphorylates IκB ERK->NFkB_complex Phosphorylates IκB NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκB Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Nucleus Nucleus DNA DNA (Promoter Region) NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein (Pro-inflammatory) iNOS_mRNA->iNOS_protein Translation Benzoxazolone Benzoxazolone Derivative Benzoxazolone->p38 Inhibits Phosphorylation Benzoxazolone->ERK Inhibits Phosphorylation Benzoxazolone->NFkB_nuc Suppresses Nuclear Translocation

Caption: Inhibition of the MAPK-NF-κB/iNOS pathway by benzoxazolone derivatives.

References

Technical Support Center: Suzuki Coupling of Heteroaryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving heteroaryl chlorides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for improved yields and efficiency.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a heteroaryl chloride is giving low to no yield. What are the most common causes?

A1: Low yields in Suzuki couplings of heteroaryl chlorides can stem from several factors. Heteroaryl chlorides are often less reactive than their bromide or iodide counterparts. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition of the less reactive C-Cl bond.[1][2]

  • Catalyst Deactivation: Heteroatoms within the heteroaryl chloride can coordinate to the palladium center, leading to catalyst deactivation.[3][4]

  • Base and Solvent Selection: The choice of base and solvent system can significantly impact reaction efficiency. Anhydrous conditions with soluble bases or the use of aqueous conditions can be beneficial depending on the specific substrates.[3][5]

  • Protodeboronation: The boronic acid coupling partner can undergo protodeboronation, a side reaction that consumes the nucleophile. This is particularly problematic with some heteroaryl boronic acids.[3]

  • Reaction Temperature and Time: Suboptimal temperature and reaction time can lead to incomplete conversion.

Q2: Which palladium catalysts and ligands are most effective for coupling heteroaryl chlorides?

A2: The choice of catalyst and ligand is crucial for activating the relatively inert C-Cl bond of heteroaryl chlorides. Modern catalyst systems often employ bulky, electron-rich phosphine ligands.

  • Buchwald Ligands: Dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have shown high efficiency in coupling a wide range of heteroaryl chlorides, including highly basic aminopyridines.[2]

  • Air-Stable Precatalysts: New air-stable palladium complexes, such as PdCl2{PtBu2(p-NMe2-Ph)}2, have demonstrated high product yields (89-99%) and high turnover numbers for the coupling of various heteroaryl chlorides.[5][6]

  • Monophosphine Ligands: Certain monophosphine ligands have been developed that show high activity for the coupling of heteroaryl chlorides with heteroaryl boronic acids and esters.[7]

  • P,O-Ligands: Phenyl backbone-derived P,O-ligands have been investigated and found to be effective in combination with Pd(dba)2 for Suzuki reactions of a variety of aryl chlorides.[8]

Q3: How do I choose the right base and solvent for my reaction?

A3: The base and solvent system plays a critical role in the transmetalation step and overall reaction kinetics.

  • Bases: Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and alkoxides. The choice of base can influence the reaction rate and selectivity. For challenging couplings, soluble bases like potassium trimethylsilanolate (TMSOK) under anhydrous conditions have been shown to be effective.[3]

  • Solvents: A range of solvents can be used, including THF, toluene, and DMF.[9] Aqueous conditions can sometimes lead to faster reactions.[5] For poorly soluble heteroaryl compounds, the choice of solvent is particularly important to ensure all components remain in solution.[3]

Q4: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A4: Protodeboronation is a common side reaction that reduces the concentration of the active nucleophile. Several strategies can be employed to mitigate this issue:

  • Use of Boronic Esters or Trifluoroborates: Masking the boronic acid as a boronate ester (e.g., neopentyl or MIDA boronates) or a potassium organotrifluoroborate salt can provide a slow release of the reactive boronic acid in situ, minimizing its decomposition.[3][10]

  • Anhydrous Conditions: Running the reaction under anhydrous conditions can reduce the source of protons that lead to protodeboronation.[3]

  • Choice of Base: The basicity and nucleophilicity of the base can influence the rate of protodeboronation. Careful selection is necessary.

  • Additives: The addition of agents like trimethyl borate has been shown to enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning.[3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of heteroaryl chlorides.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst System Screen different palladium precatalysts and ligands. Focus on bulky, electron-rich phosphines like Buchwald ligands (e.g., XPhos, SPhos) or specialized air-stable catalysts.[2][5]Heteroaryl chlorides require highly active catalysts for efficient oxidative addition.
Catalyst Poisoning Increase catalyst loading. Consider using additives like trimethyl borate that can prevent catalyst deactivation by heteroatoms.[3]Lewis-basic heteroatoms in the substrate can coordinate to the palladium center and inhibit catalysis.
Ineffective Base/Solvent Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4, TMSOK) and solvents (e.g., Toluene, Dioxane, THF, with or without water).The base and solvent system is crucial for the transmetalation step and overall reaction rate.
Low Reaction Temperature Increase the reaction temperature.Oxidative addition of the C-Cl bond is often the rate-limiting step and can be accelerated at higher temperatures.
Protodeboronation of Boronic Acid Use a boronate ester or a potassium trifluoroborate salt instead of the free boronic acid.[3][10] Run the reaction under strictly anhydrous conditions.These strategies protect the boronic acid from premature decomposition.
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Step Rationale
Homocoupling of Boronic Acid Degas the reaction mixture thoroughly. Use a lower reaction temperature if possible.Oxygen can promote the homocoupling of the boronic acid.
Dehalogenation of Heteroaryl Chloride Use a milder base. Ensure the absence of water if not intended as a co-solvent.Certain conditions can lead to the reduction of the C-Cl bond.
Reaction at an Unintended Site (for polyhalogenated heteroaryls) Modify the ligand and reaction conditions.[11][12]The choice of ligand can influence the site-selectivity of the coupling reaction.[11]

Experimental Protocols

General Procedure for Suzuki Coupling of a Heteroaryl Chloride

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the heteroaryl chloride (1.0 equiv), the boronic acid or its derivative (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3, or a precatalyst) and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water or an appropriate aqueous solution. Dry the organic layer over a drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Example Optimized Conditions for a Challenging Heteroaryl Chloride Coupling

The following table summarizes a set of optimized conditions that have been reported to be effective for challenging Suzuki couplings of heteroaryl chlorides.

ParameterConditionReference
Catalyst PdCl2{PtBu2(p-NMe2-Ph)}2[5]
Catalyst Loading 1-2 mol %[5]
Boron Reagent Arylboronic acid[5]
Base K2CO3[5]
Solvent Toluene / H2O[5]
Temperature 100 °C[5]
Yield 89-99%[5]

Visual Guides

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling of Heteroaryl Chloride CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst OptimizeCatalyst Screen Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald type) CheckCatalyst->OptimizeCatalyst No CheckConditions Are Reaction Conditions Optimized? CheckCatalyst->CheckConditions Yes OptimizeCatalyst->CheckConditions OptimizeConditions Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) and Solvents (e.g., Toluene, Dioxane). Increase Temperature. CheckConditions->OptimizeConditions No CheckSideReactions Are Side Reactions Occurring? CheckConditions->CheckSideReactions Yes OptimizeConditions->CheckSideReactions AddressProtodeboronation Use Boronate Ester or Trifluoroborate Salt. Ensure Anhydrous Conditions. CheckSideReactions->AddressProtodeboronation Yes (Protodeboronation) AddressCatalystDeactivation Increase Catalyst Loading. Consider Additives (e.g., Trimethyl Borate). CheckSideReactions->AddressCatalystDeactivation Yes (Catalyst Deactivation) Success Improved Yield CheckSideReactions->Success No AddressProtodeboronation->Success AddressCatalystDeactivation->Success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)(Cl)L_n OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal ArPdAr_Complex Ar-Pd(II)(Ar')L_n Transmetal->ArPdAr_Complex ArBOH2 Ar'B(OH)_2 + Base ArBOH2->Transmetal RedElim Reductive Elimination ArPdAr_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product HetArCl Heteroaryl-Cl HetArCl->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Managing Homocoupling of Boronic Acids in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the homocoupling of boronic acids in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in Suzuki reactions and why is it a problem?

A1: Boronic acid homocoupling is a common side reaction where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl byproduct. This is undesirable because it consumes the boronic acid starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled product and the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is therefore crucial.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst. This is a common issue at the beginning of the reaction before the catalytic cycle is fully established.[2]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous degassing of the reaction solvent and the reaction mixture is critical. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 15-30 minutes) can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.

  • Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.

Q4: How does the choice of palladium source affect homocoupling?

A4: The choice of palladium source can significantly impact the extent of homocoupling.

  • Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state in situ. This reduction can occur via the homocoupling of two boronic acid molecules.[2]

  • Pd(0) sources , such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are often preferred as they do not require an in-situ reduction step that can be a primary source of homocoupling.

  • Palladium on carbon (Pd/C) has been shown to produce less homocoupling byproduct compared to Pd(OAc)₂ under certain conditions.[3]

Q5: Can the choice of ligands, bases, or solvents influence homocoupling?

A5: Yes, these parameters play a crucial role:

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting steps of the catalytic cycle, including the final reductive elimination. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions, including those leading to homocoupling.[4]

  • Bases: The base is essential for activating the boronic acid. However, very strong bases may promote the decomposition of the boronic acid. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[5]

  • Solvents: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species. It is crucial to use dry, degassed solvents to minimize oxygen and water content.

Q6: Are there any additives that can help suppress homocoupling?

A6: Yes, the addition of a mild reducing agent can be effective. For example, potassium formate has been shown to suppress homocoupling by helping to reduce any Pd(II) species to the active Pd(0) state without interfering with the main catalytic cycle.[3][6]

Troubleshooting Guide

If you are observing significant homocoupling of your boronic acid, use the following guide to troubleshoot your reaction.

Problem: High percentage of boronic acid homocoupling byproduct observed in the reaction mixture (e.g., by TLC, LC-MS, or NMR).

Troubleshooting Workflow:

G start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 s1a Action: Improve degassing procedure. - Use freeze-pump-thaw cycles (3-5x). - Sparge solvent with inert gas for >30 min. q1->s1a No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes s1b Monitor oxygen levels if possible. s1a->s1b s1b->q2 s2a Action: Switch to a Pd(0) source. - e.g., Pd(PPh₃)₄. q2->s2a Yes q3 Is the ligand appropriate? q2->q3 No s2a->q3 s2b Action: Add a mild reducing agent. - e.g., Potassium formate. s2b->q3 s3 Action: Use bulky, electron-rich ligands. - e.g., SPhos, XPhos. q3->s3 No q4 Is the base optimal? q3->q4 Yes s3->q4 s4 Action: Use a weaker inorganic base. - e.g., K₂CO₃, K₃PO₄. q4->s4 No q5 Is the boronic acid stable? q4->q5 Yes s4->q5 s5 Action: Use a more stable boronic acid derivative. - e.g., Pinacol boronate esters. q5->s5 No end Homocoupling Minimized q5->end Yes s5->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

Data Presentation

The following tables summarize quantitative data on the effect of various strategies to minimize boronic acid homocoupling.

Table 1: Effect of Deoxygenation and Potassium Formate on Homocoupling

Reaction conditions: Coupling of an aryl iodide with a boronic acid using Pd(OAc)₂ as the catalyst. Data adapted from a study by Miller et al.[3][6]

EntryDeoxygenation MethodAdditive (Potassium Formate)Homocoupling Byproduct (%)
1Nitrogen PurgeNone1.0 - 2.5
2Vacuum Degassing (3x)None0.45
3Nitrogen Subsurface SpargeNone0.18
4Nitrogen Subsurface SpargePresent< 0.05

Table 2: Effect of Palladium Source on Homocoupling

Note: The data below is compiled from different sources and reaction conditions may vary. This table should be used as a qualitative guide.

Palladium SourceTypical Observation on HomocouplingReference
Pd(OAc)₂Can lead to significant homocoupling, especially without rigorous degassing.[3]
5% Pd/CShowed approximately half the homocoupling compared to Pd(OAc)₂ in a specific study.[3]
Pd(PPh₃)₄Generally leads to lower levels of homocoupling as it is a Pd(0) source.[7]
Palladium BlackCan be effective in minimizing homocoupling.[6]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates best practices to minimize the formation of boronic acid homocoupling byproducts.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or boronic ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Ligand (if not using a pre-formed catalyst, e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

Procedure:

  • Inerting the System: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid (or ester), base, and ligand (if applicable).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times.

  • Solvent Addition: Add the degassed solvent mixture via a syringe under a positive pressure of the inert gas.

  • Degassing the Reaction Mixture: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Protocol 2: Suzuki-Miyaura Coupling using a Mild Reducing Agent to Suppress Homocoupling

This protocol is particularly useful when using a Pd(II) precatalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Potassium formate (0.5 mmol, 0.5 equiv)

  • Degassed solvent (e.g., DMF, 5 mL)

Procedure:

  • Follow steps 1-4 as described in Protocol 1.

  • Additive and Catalyst Addition: Under a positive pressure of the inert gas, add the potassium formate and then the palladium catalyst and ligand to the reaction mixture.

  • Proceed with steps 6-9 as described in Protocol 1.

Visualizations

Suzuki_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_B Ar-Pd(II)L₂-OR' PdII_Aryl->PdII_Aryl_B Ligand Exchange (with Base) PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl_B->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination ArAr Ar-Ar' (Cross-Coupled Product) PdII_Diaryl->ArAr ArX Ar-X (Aryl Halide) ArX->PdII_Aryl ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->PdII_Diaryl Base Base Base->PdII_Aryl_B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II) Precatalyst-Mediated Homocoupling Pd0 Pd(0)L₂ PdII_O2 Pd(II) Species Pd0->PdII_O2 Oxidation O2 O₂ O2->PdII_O2 PdII_O2->Pd0 Homocoupling Homocoupled1 Ar-Ar PdII_O2->Homocoupled1 Boronic_Acid1 2 x Ar-B(OH)₂ Boronic_Acid1->PdII_O2 PdII_pre Pd(II)X₂ (Precatalyst) Pd0_active Pd(0)L₂ (Active Catalyst) PdII_pre->Pd0_active Reduction via Homocoupling Homocoupled2 Ar-Ar PdII_pre->Homocoupled2 Boronic_Acid2 2 x Ar-B(OH)₂ Boronic_Acid2->PdII_pre

Caption: Proposed mechanisms for boronic acid homocoupling in Suzuki reactions.

References

Stability of (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid at high temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid at high temperatures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound at elevated temperatures.

Issue 1: Low or No Product Yield in High-Temperature Coupling Reactions

  • Potential Cause 1: Thermal Decomposition. this compound may be degrading at the reaction temperature. Boronic acids, in general, can be susceptible to thermal decomposition.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Carefully screen lower temperatures to find a balance between reaction rate and boronic acid stability.

    • Use a More Active Catalyst: Employing a highly active catalyst system may allow for lower reaction temperatures and shorter reaction times, minimizing thermal decomposition.[1]

    • Consider a More Stable Derivative: Convert the boronic acid to a more thermally robust derivative, such as a pinacol or MIDA ester, which can be used directly in the coupling reaction.[2][3]

  • Potential Cause 2: Protodeboronation. This is a common side reaction for boronic acids, especially at high temperatures and in the presence of protic impurities, where the boronic acid group is replaced by a hydrogen atom.[1][2][4][5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize the presence of water, which can facilitate protodeboronation.[1][2]

    • Solvent and Base Selection: Choose anhydrous solvents (e.g., toluene, dioxane, THF) and consider the basicity of the chosen base, as high pH can promote protodeboronation.[1][2]

    • Protect the Boronic Acid: As mentioned above, converting to a more stable boronic ester can mitigate protodeboronation.[2][3]

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield cause1 Potential Cause: Thermal Decomposition start->cause1 cause2 Potential Cause: Protodeboronation start->cause2 solution1a Optimize (Lower) Reaction Temperature cause1->solution1a solution1b Use More Active Catalyst System cause1->solution1b solution1c Convert to More Stable Boronic Ester (e.g., MIDA, Pinacol) cause1->solution1c cause2->solution1c solution2a Ensure Rigorously Anhydrous Conditions cause2->solution2a solution2b Optimize Solvent and Base Selection cause2->solution2b

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

It is recommended to store this compound at 2-8°C under an inert atmosphere.[6] Proper storage is crucial to maintain its stability and purity.

Q2: Is there a known decomposition temperature for this compound?

Currently, there is no publicly available, specific decomposition temperature for this compound in the searched literature. However, boronic acids as a class are known to be thermally labile. It is advisable to determine the thermal stability experimentally if your application requires high temperatures.

Q3: What is protodeboronation and why is it a concern at high temperatures?

Protodeboronation is an undesired side reaction that results in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][5] This process is often accelerated by heat, the presence of protic solvents (like water), and basic conditions.[2][4][5] It leads to the consumption of the starting material and a reduction in the yield of the desired product.

Signaling Pathway of Protodeboronation

Protodeboronation_Pathway boronic_acid This compound (Ar-B(OH)2) intermediate Transition State / Intermediate boronic_acid->intermediate proton_source Proton Source (e.g., H2O, ROH) proton_source->intermediate conditions High Temperature / Basic Conditions conditions->intermediate product Protodeboronated Product (Ar-H) intermediate->product byproduct Boric Acid (B(OH)3) intermediate->byproduct

Caption: General pathway of protodeboronation.

Factors Affecting Stability of Boronic Acids at High Temperature

FactorImpact on StabilityRecommendations
Temperature High temperatures can lead to thermal decomposition and accelerate protodeboronation.[4]Use the lowest effective temperature for your reaction.
Water Content The presence of water can significantly promote protodeboronation.[1][2]Use anhydrous solvents and reagents.
pH / Base Basic conditions can increase the rate of protodeboronation.[2][5]Screen different bases and their concentrations.
Oxygen While not solely a high-temperature issue, oxidation can be a competing degradation pathway.Degas reaction mixtures and maintain an inert atmosphere.[1]
Compound Structure Heteroaromatic and electron-deficient boronic acids can be less stable.[3][7]Consider using more stable derivatives like MIDA or pinacol esters.[2][3]

Experimental Protocols

General Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) can be used to determine the temperature at which a compound begins to decompose.

  • Instrument Setup:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Use an inert sample pan (e.g., platinum or alumina).

  • Sample Preparation:

    • Place a small amount of this compound (typically 2-10 mg) into the tared TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or Argon (to prevent oxidation).

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Temperature Range: Start from ambient temperature up to a temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).

  • Data Analysis:

    • The TGA curve will show the mass of the sample as a function of temperature.

    • The onset temperature of mass loss indicates the beginning of decomposition.

Experimental Workflow for Thermal Stability Assessment

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output instrument_setup TGA Instrument Setup and Calibration sample_prep Prepare Sample (2-10 mg in TGA pan) instrument_setup->sample_prep run_tga Run TGA under N2 (e.g., 10 °C/min) sample_prep->run_tga analyze_data Analyze TGA Curve for Onset of Mass Loss run_tga->analyze_data decomposition_temp Determine Decomposition Temperature analyze_data->decomposition_temp

Caption: Workflow for TGA-based thermal stability analysis.

General Protocol for Assessing Thermal Events using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) can identify thermal transitions such as melting and decomposition.

  • Instrument Setup:

    • Calibrate the DSC instrument using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (1-5 mg) into a DSC pan.

    • Hermetically seal the pan to prevent volatilization. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen.

    • Heating Rate: A standard heating rate is 10 °C/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition.

  • Data Analysis:

    • The DSC thermogram plots heat flow against temperature.

    • Endothermic peaks typically correspond to melting, while exothermic peaks can indicate decomposition. The combination of DSC and TGA data provides a more complete picture of thermal stability.

References

Validation & Comparative

Navigating the Spectroscopic Landscape of Arylboronic Acids: A Comparative ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed ¹H NMR spectroscopic comparison of (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid and its alternatives, providing researchers with essential data and protocols for accurate characterization.

In the realm of synthetic chemistry and drug development, arylboronic acids are indispensable reagents, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The precise characterization of these molecules is paramount for ensuring reaction efficiency and product purity. Among the various analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful tool for structural elucidation. This guide provides a comparative analysis of the ¹H NMR spectroscopic features of this compound and related alternative arylboronic acids, supplemented with detailed experimental protocols and data presentation.

Comparative ¹H NMR Data

The following table summarizes the reported ¹H NMR data for the selected alternative arylboronic acids. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Compound NameStructureAromatic ProtonsChemical Shift (δ, ppm)MultiplicityJ (Hz)
4-Carboxyphenylboronic acid 4-Carboxyphenylboronic acidHa8.12d8.0
Hb7.98d8.0
3-Aminophenylboronic acid 3-Aminophenylboronic acidHa7.18t7.5
Hb7.05d7.5
Hc6.88s-
Hd6.70d7.5

Note: The assignments (Ha, Hb, etc.) are illustrative and may not correspond to the IUPAC numbering. Data is compiled from publicly available spectral databases.

For the target compound, This compound , we can predict a complex aromatic region in the ¹H NMR spectrum. The benzoxazolone core contains three aromatic protons, and their chemical shifts would be influenced by the electron-withdrawing nature of the lactam carbonyl group and the boronic acid substituent. The proton ortho to the boronic acid group is expected to be the most deshielded.

Experimental Protocols

Obtaining high-quality ¹H NMR spectra for arylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) and other oligomeric species, which can lead to broad peaks and complex, uninterpretable spectra.[1] The equilibrium between the monomeric boronic acid and its anhydride is influenced by factors such as concentration, solvent, and the presence of water.

General Protocol for ¹H NMR of Arylboronic Acids:

  • Sample Preparation: Dissolve approximately 5-10 mg of the arylboronic acid in 0.5-0.7 mL of a suitable deuterated solvent.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice as it can help to break up the oligomeric species.[2] Deuterated methanol (CD₃OD) can also be used, but the acidic protons of the boronic acid group will exchange with the deuterium and will not be observed. Chloroform-d (CDCl₃) can be used but may not always be suitable due to lower polarity.

  • Acquisition Parameters:

    • Spectrometer Frequency: 300-500 MHz.

    • Temperature: Room temperature.

    • Number of Scans: 16-64, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: The Free Induction Decay (FID) is processed with a Fourier transform, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

To favor the monomeric form and obtain a well-resolved spectrum, it is often beneficial to add a small amount of D₂O to the DMSO-d₆ solution. This facilitates the hydrolysis of any boroxine present back to the boronic acid.

Logical Workflow for ¹H NMR Analysis

The process of analyzing an arylboronic acid using ¹H NMR follows a logical progression from sample preparation to spectral interpretation. This workflow is crucial for obtaining reliable and reproducible data.

Structural_Elucidation cluster_data ¹H NMR Spectral Data cluster_interpretation Interpretation cluster_structure Structural Information Chemical_Shift Chemical Shift (δ) Electronic_Env Electronic Environment Chemical_Shift->Electronic_Env Integration Integration (Proton Count) Num_Protons Number of Protons Integration->Num_Protons Multiplicity Multiplicity (Splitting Pattern) Neighboring_Protons Neighboring Protons Multiplicity->Neighboring_Protons Coupling_Constant Coupling Constant (J) Connectivity Proton Connectivity Coupling_Constant->Connectivity Functional_Groups Presence of Functional Groups Electronic_Env->Functional_Groups Aromatic_Substitution Aromatic Substitution Pattern Num_Protons->Aromatic_Substitution Neighboring_Protons->Aromatic_Substitution Connectivity->Aromatic_Substitution Final_Structure Confirmation of Molecular Structure Functional_Groups->Final_Structure Aromatic_Substitution->Final_Structure

References

Confirming Suzuki Coupling Products: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized molecules is a critical step in the research and development pipeline. The Suzuki-Miyaura coupling, a powerful and widely used method for forging carbon-carbon bonds, is central to the synthesis of numerous compounds, from advanced materials to pharmaceutical agents. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for the structural confirmation of Suzuki coupling products, supported by experimental data and detailed protocols.

Mass spectrometry (MS) has emerged as a rapid and highly sensitive technique for the analysis of Suzuki coupling reaction products. It primarily provides information about the molecular weight of the product, offering a quick confirmation of whether the desired C-C bond formation has occurred.[1][2] However, for unambiguous structural elucidation, especially when dealing with isomers, mass spectrometry is often used in conjunction with other analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Comparing Analytical Techniques for Suzuki Product Confirmation

A multi-faceted approach to product validation is often the most robust. The choice of analytical technique depends on the specific information required, the sample properties, and the available instrumentation.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)X-ray Crystallography
Primary Information Molecular weight, fragmentation patterns[2]Detailed molecular structure, connectivity, stereochemistry[2]Retention time, molecular weight of volatile compounds[3]Absolute 3D structure of crystalline compounds[3]
Sensitivity Very high (picomole to femtomole)[2][4]Lower (micromole)[2]HighLow (requires single crystals)
Sample Requirements Sub-microgram quantities[3]5-25 mg, soluble in deuterated solvent[3]Volatile and thermally stable compounds[3]High-quality single crystal[3]
Analysis Time Minutes to an hour per sample[3]Several hours to a day per sample[3]Minutes per sampleDays to weeks (including crystal growth)[3]
Cost Lower initial instrument cost, moderate running costs[5]High initial instrument cost, moderate running costs[4][5]Moderate initial and running costsHigh initial cost, specialized expertise required
Quantitative Capability Requires calibration with standards[2]Inherently quantitative (qNMR)[2][6]Quantitative with calibrationNot typically used for quantification
Structural Isomerism Often cannot distinguish between isomers[1]Excellent for distinguishing isomersCan separate some isomers based on retention timeProvides definitive isomeric structure

Experimental Protocol: Confirming Suzuki Coupling Product Structure by LC-MS

This protocol outlines the general steps for confirming the structure of a purified Suzuki coupling product using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality LC-MS data.

  • Purity: Ensure the sample is purified to remove starting materials, catalysts, and byproducts. Techniques like flash column chromatography are commonly used for purification.[7]

  • Solvent Removal: The purified product should ideally be a dry solid or oil.[8]

  • Dissolution: Dissolve a small amount of the purified product (approximately 1 mg) in an LC-MS grade solvent such as methanol, acetonitrile, or a mixture of these with water.[8] The final concentration should be in the range of 1-50 µg/mL.[8]

  • Filtration/Centrifugation: To prevent clogging of the LC system, it is essential to remove any particulate matter.[8] This can be achieved by filtering the sample solution through a 0.2 µm syringe filter or by centrifuging the sample and transferring the supernatant to a clean vial.[8]

  • Additives (Optional): To enhance ionization, a small amount of an acid (e.g., 0.1% formic acid or acetic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode can be added to the sample solution.[8]

Instrumentation and Data Acquisition
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.[9]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of small organic molecules.

    • Mobile Phase: A gradient elution using water (often with 0.1% formic acid) as mobile phase A and acetonitrile or methanol (often with 0.1% formic acid) as mobile phase B is typical. The gradient program should be optimized to achieve good separation of the product from any remaining impurities.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical LC columns.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for most Suzuki coupling products, which can be readily protonated ([M+H]⁺).

    • Mass Range: Set the mass spectrometer to scan a mass range that includes the expected mass-to-charge ratio (m/z) of the product.

    • Data Acquisition: Acquire full scan mass spectra to detect all ions within the specified range. If further structural information is needed, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Data Analysis and Interpretation
  • Molecular Ion Peak: Identify the peak corresponding to the molecular ion of the expected product. In positive ESI mode, this will typically be the protonated molecule [M+H]⁺.

  • Accurate Mass Measurement: Compare the experimentally measured accurate mass of the molecular ion with the theoretically calculated mass. A mass accuracy of within 5 ppm provides high confidence in the elemental composition of the product.

  • Isotopic Pattern: For products containing elements with characteristic isotopic distributions (e.g., chlorine, bromine), compare the observed isotopic pattern with the theoretical pattern to further confirm the elemental composition.[10]

  • Fragmentation Analysis (MS/MS): If MS/MS data was acquired, analyze the fragmentation pattern to gain insights into the structure of the molecule. The fragmentation can help to confirm the presence of specific functional groups and the connectivity of the atoms.

Visualizing the Workflow and Comparison

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_confirmation Structure Confirmation start Suzuki Coupling Reaction purification Purification (e.g., Column Chromatography) start->purification sample_prep Sample Preparation (Dissolution & Filtration) purification->sample_prep lcms_analysis LC-MS Analysis (High-Resolution MS) sample_prep->lcms_analysis data_analysis Data Analysis (Accurate Mass & Isotopic Pattern) lcms_analysis->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Caption: Experimental workflow for Suzuki product confirmation.

comparison_logic cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy product Suzuki Coupling Product ms_node Provides Molecular Weight (High Sensitivity, Fast) product->ms_node nmr_node Provides Detailed Structure (Unambiguous, Quantitative) product->nmr_node ms_limitation Limitation: Isomer differentiation difficult conclusion Complementary Techniques for Unambiguous Confirmation ms_node->conclusion nmr_limitation Limitation: Lower sensitivity, slower nmr_node->conclusion

Caption: Comparison of MS and NMR for structural analysis.

References

A Comparative Guide to the Reactivity of Benzoxazolone Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The reactivity of benzoxazolone boronic acid isomers in common cross-coupling reactions, such as the Suzuki-Miyaura coupling, is primarily dictated by the electronic environment of the carbon-boron bond and the steric hindrance around the boronic acid group. The position of the boronic acid moiety on the benzoxazolone ring system significantly influences these factors. In general, isomers with the boronic acid group at positions with higher electron density and less steric hindrance are expected to exhibit greater reactivity.

Reactivity Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The key step involving the boronic acid is transmetalation, where the organic group is transferred from the boron atom to the palladium catalyst. The efficiency of this step is sensitive to the electronic and steric properties of the boronic acid.

Table 1: Predicted Relative Reactivity of Benzoxazolone Boronic Acid Isomers in Suzuki-Miyaura Coupling

IsomerPosition of Boronic AcidPredicted Relative ReactivityRationale
6-Benzoxazolone Boronic Acid6HighThe benzoxazolone moiety is generally considered to be electron-withdrawing. However, the nitrogen atom can donate electron density to the aromatic ring through resonance, particularly at the ortho and para positions. The 6-position is para to the ring-fused nitrogen, which can lead to increased electron density at this position, thus facilitating transmetalation.
5-Benzoxazolone Boronic Acid5Moderate to HighThe 5-position is meta to the ring-fused nitrogen and ortho to the oxygen of the oxazolone ring. The electronic influence at this position is a balance of inductive and resonance effects.
7-Benzoxazolone Boronic Acid7ModerateThe 7-position is ortho to the ring-fused nitrogen, which could lead to some steric hindrance with the boronic acid group, potentially slowing the reaction rate compared to the 6-isomer.
4-Benzoxazolone Boronic Acid4LowerThe 4-position is ortho to the carbonyl group of the oxazolone ring, which is electron-withdrawing. This is expected to decrease the nucleophilicity of the ipso-carbon attached to the boron, thus reducing the rate of transmetalation. Additionally, this position may experience greater steric hindrance.

Experimental Protocols

To empirically determine the relative reactivity of benzoxazolone boronic acid isomers, a standardized Suzuki-Miyaura cross-coupling reaction can be performed.

General Experimental Workflow for Reactivity Comparison

The following workflow provides a general framework for comparing the reactivity of benzoxazolone boronic acid isomers.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Synthesize & Purify Isomers prep2 Characterize Isomers (NMR, MS) prep1->prep2 react1 Set up Parallel Reactions (Identical Conditions) prep2->react1 react2 Add Aryl Halide, Pd Catalyst, Base react1->react2 react3 Add Benzoxazolone Boronic Acid Isomer react2->react3 analysis1 Monitor Reaction Progress (TLC, GC/LC-MS) react3->analysis1 analysis2 Quench & Work-up analysis1->analysis2 analysis3 Purify Product analysis2->analysis3 analysis4 Determine Yield & Purity analysis3->analysis4

General workflow for comparing isomer reactivity.
Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Benzoxazolone boronic acid isomer (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the specific benzoxazolone boronic acid isomer, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at a constant temperature (e.g., 90 °C).

  • Monitor the reaction progress at regular time intervals by taking aliquots and analyzing them by a suitable analytical technique (e.g., GC-MS or LC-MS) to determine the consumption of starting material and formation of the product.

  • Upon completion (or after a set time for comparison), cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to determine the isolated yield.

By running parallel reactions for each isomer under identical conditions and analyzing the reaction kinetics and final yields, a direct comparison of their reactivity can be established.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for interpreting the effects of substrate structure on reaction efficiency.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

A Comparative Guide to the In Vitro Inhibition of Enzymes by Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of boronic acid derivatives as enzyme inhibitors against other classes of inhibitors. The information presented is supported by experimental data to aid in the selection and design of effective enzyme inhibitors.

Introduction to Boronic Acid Derivatives as Enzyme Inhibitors

Boronic acids and their derivatives have emerged as a prominent class of enzyme inhibitors, primarily due to their unique ability to form a reversible covalent bond with the catalytic serine residues present in many enzymes.[1][2][3] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[4] The first boronic acid-derived inhibitor of chymotrypsin was described in the 1970s, and since then, their applications have expanded to target a wide range of enzymes, including proteases, histone deacetylases (HDACs), and phosphodiesterases.[1][3] The approval of Bortezomib, a dipeptidyl boronic acid, for the treatment of multiple myeloma highlighted the therapeutic potential of this class of compounds.[1]

This guide will focus on the in vitro testing of boronic acid derivatives, comparing their inhibitory activity with other common inhibitor types and providing detailed experimental protocols for their evaluation.

Comparative Analysis of Enzyme Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a more absolute measure of binding affinity between the inhibitor and the enzyme.

Serine Protease Inhibition: Prostate-Specific Antigen (PSA)

Prostate-Specific Antigen (PSA) is a serine protease that serves as a biomarker for prostate cancer.[5] Its enzymatic activity is a target for therapeutic intervention. Peptidyl boronic acids have been shown to be significantly more potent inhibitors of PSA compared to their corresponding peptide aldehydes.[4]

Inhibitor ClassCompoundTarget EnzymeKi (µM)Reference
Boronic Acid Z-SSKL(boro)LPSA0.065[4][5]
Boronic Acid Z-SSK-n-(boro)LPSA0.048[6]
Boronic Acid Z-SS-Q-n-(boro)LPSA0.027[6]
Peptide Aldehyde Z-SSKLL-HPSA6.51[4]
Peptide Aldehyde Z-SSKLNle-HPSA11.24[4]
Peptide Aldehyde Z-LLL-H (MG132)PSA13.2[4]

Table 1: Comparison of Ki values for boronic acid and peptide aldehyde inhibitors of Prostate-Specific Antigen (PSA). Boronic acid derivatives consistently demonstrate significantly lower Ki values, indicating higher potency.

Serine Protease Inhibition: Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease involved in glucose metabolism and is a validated target for the treatment of type 2 diabetes. Dipeptide boronic acids are among the most potent DPP-IV inhibitors known.[7] A key aspect of DPP-IV inhibitor development is selectivity against related proteases like DPP8 and DPP9 to avoid off-target effects.[8]

Inhibitor ClassCompoundTarget EnzymeIC50 (nM)SelectivityReference
Boronic Acid Val-boro-ProDPP-IV< 4Also inhibits DPP8/9[9]
Boronic Acid Arg-(4S)-boroHyp (4q)DPP-IVPotentAlso potent inhibitor of DPP8/9[10]
Boronic Acid (4S)-Hyp-(4R)-boroHyp (4o)DPP-IVPotentSelective for DPP-IV over DPP8/9[10]
Non-Boronic Acid DPP8/9-selective inhibitor 4DPP8/938 (DPP8), 55 (DPP9)>1000-fold selective over DPP-IV[11]
Non-Boronic Acid DPP-IV-selective inhibitor 6DPP-IV27>1000-fold selective over related peptidases[11]

Table 2: Comparison of IC50 values and selectivity for boronic acid and other inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and related enzymes. While some boronic acids show high potency, selectivity can be a challenge, though specific structural modifications can improve it.

Experimental Protocols

Accurate and reproducible in vitro testing is crucial for the evaluation of enzyme inhibitors. The following are detailed protocols for common assays.

Determination of IC50 for a Serine Protease using a Chromogenic Substrate

This protocol describes a general method for determining the IC50 value of an inhibitor against a serine protease, such as trypsin or chymotrypsin, using a p-nitroanilide (pNA) based chromogenic substrate.

Materials:

  • Serine protease of interest (e.g., Trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the serine protease in the assay buffer. The final concentration should be determined empirically to give a linear rate of substrate hydrolysis over the desired time course.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme for the substrate.

    • Prepare a serial dilution of the boronic acid inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% v/v).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (at various concentrations) or vehicle control (for 100% activity)

      • Enzyme solution

    • Include control wells containing only the substrate and assay buffer to measure the rate of non-enzymatic substrate hydrolysis (background).

    • The final volume in each well should be consistent.

  • Pre-incubation:

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance versus time plot.

    • Subtract the rate of the background well from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) is determined from a series of experiments where the initial reaction velocity is measured at various substrate and inhibitor concentrations.

Procedure:

  • Perform a series of enzyme activity assays as described for IC50 determination.

  • For each fixed inhibitor concentration, vary the substrate concentration.

  • Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.

  • Use non-linear regression analysis of the Michaelis-Menten equation or a linearized plot (e.g., Lineweaver-Burk plot) to determine the apparent Km (Km,app) and apparent Vmax (Vmax,app) at each inhibitor concentration.

  • The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined by how the inhibitor affects Km and Vmax.

  • For competitive inhibition, the Ki can be calculated using the following equation: Km,app = Km (1 + [I]/Ki) where [I] is the inhibitor concentration. By plotting Km,app versus [I], the Ki can be determined from the slope of the line.

Alternatively, the Cheng-Prusoff equation can be used to estimate the Ki from the IC50 value for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration used in the IC50 determination and Km is the Michaelis-Menten constant of the enzyme for the substrate.

Visualizing Molecular Interactions and Pathways

Understanding the broader biological context of enzyme inhibition is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key concepts and pathways.

G cluster_0 In Vitro Enzyme Inhibition Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Serial Dilution of Inhibitor A->B C Assay Setup in 96-well Plate (Enzyme + Inhibitor/Vehicle) B->C D Pre-incubation C->D E Add Substrate (Initiate Reaction) D->E F Kinetic Measurement (e.g., Absorbance/Fluorescence) E->F G Data Analysis (Calculate V₀, % Inhibition) F->G H Determine IC50 / Ki G->H

General workflow for in vitro enzyme inhibition assays.

G cluster_0 Androgen Receptor Signaling Pathway Androgen Androgen (e.g., DHT) AR_complex Androgen-AR Complex Androgen->AR_complex AR Androgen Receptor (AR) AR->AR_complex HSP Heat Shock Proteins HSP->AR dissociates Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) PSA_gene PSA Gene Transcription ARE->PSA_gene Activation PSA_protein PSA Protein PSA_gene->PSA_protein Translation Secreted_PSA Secreted PSA (Serine Protease) PSA_protein->Secreted_PSA Secretion Boronic_Acid Boronic Acid Inhibitor Secreted_PSA->Boronic_Acid Inhibition

Simplified Androgen Receptor signaling pathway leading to PSA production.

G cluster_0 Structure-Activity Relationship (SAR) Logic Lead Lead Boronic Acid Derivative Mod1 Modification of P2 Position Lead->Mod1 Mod2 Modification of P3 Position Lead->Mod2 Mod3 Modification of N-terminal Group Lead->Mod3 Assay In Vitro Enzyme Inhibition Assay Mod1->Assay Mod2->Assay Mod3->Assay Data Collect IC50 / Ki Data Assay->Data Analysis Analyze SAR Data->Analysis Optimized Optimized Inhibitor Analysis->Optimized

References

A Comparative Guide to Palladium Ligands for Heteroaryl Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving heteroaromatic moieties is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for forging these critical bonds. The success of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. This guide provides an objective comparison of prominent palladium ligands for heteroaryl coupling, supported by experimental data, to facilitate catalyst selection and optimization.

The Critical Role of Ligands in Heteroaryl Coupling

Heteroaryl substrates present unique challenges in cross-coupling reactions. The presence of heteroatoms can lead to catalyst inhibition or deactivation through coordination to the palladium center. Furthermore, the electronic properties of heteroaromatic rings can influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand plays a pivotal role in overcoming these challenges by modulating the steric and electronic properties of the palladium catalyst, thereby enhancing its stability, activity, and selectivity.

Performance Comparison of Key Palladium Ligands

The selection of a suitable ligand is often critical for achieving high yields and reaction efficiency. Below is a comparative summary of the performance of several widely used ligands in the Suzuki-Miyaura coupling of 2-chloropyridine with phenylboronic acid, a common model reaction for heteroaryl coupling.

Ligand/PrecatalystPd SourceBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
Buchwald Phosphines
XPhosPd(OAc)₂K₃PO₄Toluene/H₂O100-11012-241-2High[1]
SPhosPd(OAc)₂K₃PO₄Toluene/H₂O10018295[1]
RuPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O8016292[2]
BrettPhos[Pd(cinnamyl)Cl]₂NaOt-BuToluene10031.598 (for amination)[3]
N-Heterocyclic Carbene (NHC)
PEPPSI-IPr-K₂CO₃1,4-Dioxane/H₂O802298[1][4]
Other Phosphines
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane10024285[5]

Note: "High" yields are reported in the literature, suggesting successful reactions without specifying the exact percentage in the abstract.[1] The data for BrettPhos is for a Buchwald-Hartwig amination reaction, as it is a prominent ligand for C-N coupling.

Key Ligand Classes and Their Characteristics

Bulky, Electron-Rich Phosphines (Buchwald Ligands)

Ligands such as XPhos , SPhos , and RuPhos are characterized by their steric bulk and electron-donating properties.[5] The steric hindrance around the palladium center is thought to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis, and facilitates the reductive elimination step.[6] The electron-rich nature of these ligands enhances the rate of oxidative addition, particularly with challenging substrates like heteroaryl chlorides.

BrettPhos is another highly effective Buchwald ligand, particularly for C-N bond formation in Buchwald-Hartwig amination reactions.[3]

N-Heterocyclic Carbenes (NHCs)

NHC ligands, such as the one in the PEPPSI-IPr precatalyst, have emerged as powerful alternatives to phosphines.[7] They form very stable bonds with palladium, leading to robust catalysts that are often resistant to decomposition at high temperatures.[8] The strong σ-donating ability of NHCs can render the palladium center highly active for the oxidative addition of even unreactive aryl chlorides.[8] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) technology provides air- and moisture-stable precatalysts that are user-friendly.[7]

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving heteroaryl halides. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This protocol is adapted from methodologies for the coupling of 2-chloropyridines.[1]

Materials:

  • Heteroaryl chloride (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium precatalyst or a combination of a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the heteroaryl chloride, arylboronic acid, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium source and ligand (or the precatalyst).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Chloride

This protocol is a generalized procedure for the amination of heteroaryl chlorides.[3]

Materials:

  • Heteroaryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.5-1.5 mol%) and ligand (e.g., BrettPhos, 1-3 mol%)

  • Strong base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium source, ligand, and base.

  • Add the anhydrous, deoxygenated solvent.

  • Stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Add the heteroaryl chloride and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt.

  • Concentrate the organic layer and purify the product.

Visualizing the Process: Diagrams

To better understand the fundamental processes involved, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction and a logical workflow for selecting an appropriate palladium ligand.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Ligand_Selection_Workflow cluster_input Input Parameters cluster_decision Decision Process cluster_recommendation Ligand Recommendation Substrate Define Substrates (Heteroaryl Halide & Coupling Partner) Coupling_Type C-C or C-N Coupling? Substrate->Coupling_Type Substrate_Reactivity Substrate Reactivity? (e.g., Chloride vs. Bromide, Steric Hindrance) Coupling_Type->Substrate_Reactivity C-C (Suzuki) BrettPhos_Amination BrettPhos (for C-N) Coupling_Type->BrettPhos_Amination C-N (Buchwald-Hartwig) Buchwald_Phosphines Buchwald Phosphines (XPhos, SPhos, RuPhos) Substrate_Reactivity->Buchwald_Phosphines Sterically Hindered/ Deactivated NHC_Ligands NHC Ligands (e.g., PEPPSI-IPr) Substrate_Reactivity->NHC_Ligands Unreactive Chlorides/ High Temperatures

Ligand Selection Workflow

Conclusion

The choice of ligand is a critical parameter in the success of palladium-catalyzed heteroaryl cross-coupling reactions. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands, and robust N-heterocyclic carbene ligands have demonstrated broad utility and high efficacy in these challenging transformations. This guide provides a comparative overview to assist researchers in making an informed decision for their specific synthetic needs. The provided data and protocols serve as a foundation for reaction optimization, ultimately enabling the efficient synthesis of complex heteroaromatic molecules for a wide range of applications.

References

A Comparative Guide to Validating the Purity of Synthesized Benzoxazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of standard analytical techniques for validating the purity of a synthesized benzoxazolone derivative, using 5-Chloro-2-benzoxazolone as a representative example. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in establishing robust quality control measures.

Comparative Purity Analysis

A multi-technique approach is essential for a comprehensive purity assessment. While each method offers unique advantages, they also have limitations. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity determination due to its high sensitivity and resolving power.[2][3] Quantitative Nuclear Magnetic Resonance (qNMR) provides an orthogonal method that is excellent for structural confirmation and can quantify the analyte without needing a specific reference standard for every impurity.[4] Mass Spectrometry (MS) is invaluable for confirming the molecular identity of the synthesized compound, while Melting Point analysis offers a rapid, albeit less precise, indication of purity.[5]

The following table summarizes a comparative purity assessment of a synthesized batch of 5-Chloro-2-benzoxazolone.

Analytical Technique Purity Determination (%) Detected Impurities/Observations Key Advantages Limitations
HPLC (UV, 278 nm) 98.7% (Area Percent)- Starting Material (2-Amino-4-chlorophenol): 0.8% - Unknown Impurity at RRT 1.15: 0.5%High sensitivity, high resolution, excellent for quantitative analysis of known and unknown impurities.[2]Requires reference standards for definitive impurity identification.
Quantitative ¹H-NMR (qNMR) 98.5% (Mass Percent)- Residual Ethyl Acetate: 1.1% - Unidentified aromatic signals: ~0.4%Provides structural confirmation and purity assessment simultaneously; non-destructive; does not require identical reference standards for impurities.[4]Lower sensitivity for trace impurities compared to HPLC; can be complex for mixtures with overlapping signals.
Mass Spectrometry (LC-MS) Confirmed (m/z 170.0 [M+H]⁺)- Minor peak at m/z 127.5, corresponding to 2-Amino-4-chlorophenol.Confirms molecular weight of the target compound and helps identify impurities.[6]Not inherently quantitative for purity assessment without extensive calibration.
Melting Point 189-192°C (Lit. 194-196°C)Broadened range and depression compared to literature value indicate the presence of impurities.[5]Rapid, simple, and cost-effective initial assessment of purity.[5]Non-specific; provides a general indication of purity, not a quantitative measure.

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reliable and comparable purity data.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for determining the purity of 5-Chloro-2-benzoxazolone.

  • Instrumentation : A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% Phosphoric Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient Program :

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (Re-equilibration)

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 278 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Prepare a diluent of 50:50 (v/v) Acetonitrile and Water.

    • Accurately weigh and dissolve the synthesized 5-Chloro-2-benzoxazolone sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[6]

Quantitative ¹H-NMR (qNMR)

This protocol provides guidelines for determining purity using an internal standard.

  • Instrumentation : NMR Spectrometer (400 MHz or higher).

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the synthesized 5-Chloro-2-benzoxazolone sample into an NMR tube. Record the weight to 0.01 mg.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) and add it to the same NMR tube. Record the weight to 0.01 mg. The standard should have a known purity and signals that do not overlap with the analyte.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.

  • Acquisition Parameters :

    • Pulse Program : Standard 1D proton experiment.

    • Relaxation Delay (d1) : Set to at least 5 times the longest T1 relaxation time of the signals being integrated (a value of 30-60 seconds is often sufficient to ensure full relaxation).

    • Number of Scans : 16 or higher to ensure adequate signal-to-noise ratio (>250:1 for signals of interest).[7]

  • Processing and Analysis :

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.[7]

Mass Spectrometry (MS)

This protocol is for confirming the molecular identity via Electrospray Ionization (ESI).

  • Instrumentation : Mass Spectrometer with an ESI source, often coupled with an LC system (LC-MS).

  • Method :

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the sample directly into the ESI source or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

  • Analysis : Confirm the presence of the protonated molecular ion [M+H]⁺. For 5-Chloro-2-benzoxazolone (C₇H₄ClNO₂), the expected monoisotopic mass is 168.99 Da, so the [M+H]⁺ ion should appear at m/z 170.0.

Melting Point

This protocol describes the determination of the melting range.

  • Instrumentation : Calibrated melting point apparatus.

  • Procedure :

    • Place a small amount of the finely powdered, dry sample into a capillary tube, packing it to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, steady rate (1-2°C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • Analysis : The melting range is reported as T1-T2. A pure compound typically has a sharp melting range of 1-2°C.[5] A broadened range and a value lower than the literature value suggest the presence of impurities.[5]

Visualizations: Workflows and Pathways

Experimental Workflow for Purity Validation

The diagram below outlines the systematic process from a newly synthesized compound to its final purity verification, integrating multiple analytical techniques for a comprehensive assessment.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_result Final Assessment S1 Starting Materials S2 Chemical Reaction (e.g., Cyclization) S1->S2 S3 Crude Benzoxazolone S2->S3 S4 Purification (Recrystallization or Chromatography) S3->S4 A1 HPLC Analysis (Quantitative Purity) S4->A1 A2 qNMR Analysis (Structure & Purity) S4->A2 A3 LC-MS Analysis (Identity Confirmation) S4->A3 A4 Melting Point (Initial Purity Check) S4->A4 R1 Compare & Correlate Data A1->R1 A2->R1 A3->R1 A4->R1 R2 Purity > 95%? R1->R2 R3 Qualified Compound (Proceed to Biological Assays) R2->R3 Yes R4 Requires Further Purification R2->R4 No R4->S4 Re-purify

Caption: Workflow from synthesis to final purity validation of benzoxazolone.

Logical Decision Tree for Purity Assessment

This diagram illustrates the decision-making process based on the outcomes of primary and secondary analytical tests.

G Start Synthesized Sample HPLC Perform HPLC Analysis Start->HPLC CheckPurity Purity > 98% by HPLC? HPLC->CheckPurity NMR Perform qNMR & LC-MS CheckPurity->NMR Yes Fail FAIL (Requires Re-purification) CheckPurity->Fail No Confirm Structure Confirmed & Purity > 95% by qNMR? NMR->Confirm Pass PASS (High Purity Confirmed) Confirm->Pass Yes Investigate Investigate Impurities (LC-MS, NMR) Confirm->Investigate No Investigate->Fail

Caption: Decision tree for validating the purity of a synthesized compound.

Signaling Pathway: COX-2 Inhibition by Benzoxazolone Derivatives

Benzoxazolone derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The diagram below shows a simplified signaling pathway.

G cluster_cox Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cleaved by PLA2 COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGs Prostaglandins (e.g., PGE2) AA->PGs converted by Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation mediates Benzoxazolone Benzoxazolone Derivative Benzoxazolone->COX2 inhibits

Caption: Simplified pathway of COX-2 inhibition by benzoxazolone derivatives.

References

Safety Operating Guide

Proper Disposal of (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this document provides comprehensive, step-by-step procedures for the safe handling and disposal of (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid, ensuring the safety of laboratory personnel and compliance with standard chemical waste management protocols.

This compound is a chemical compound that requires careful handling due to its potential hazards. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to the following safety and disposal protocols is mandatory to mitigate risks in the laboratory environment.

Essential Safety Information

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the compound's hazards.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[2]

  • Body Protection: A laboratory coat and closed-toe shoes are required.

  • Respiratory Protection: All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of dust inhalation.[1][2]

Emergency Preparedness:

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[1]

Hazard Summary

The following table summarizes the hazard classifications for this compound based on the Globally Harmonized System (GHS).[1]

Hazard ClassificationCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Acute toxicity, inhalation4H332: Harmful if inhaled
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and its contaminated materials is to manage it as hazardous waste.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound powder or contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste".[1][3][4]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealable container designated for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]

  • Contaminated Materials: Any labware or equipment that has come into contact with the compound should be decontaminated or disposed of as hazardous waste.

2. Labeling:

  • The hazardous waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[3][5]

3. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[5] This area should be well-ventilated and away from incompatible materials.[3]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][4] Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal of Empty Containers:

  • Empty containers must be properly decontaminated before disposal.

  • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinsates may also need to be collected depending on institutional policies.

  • After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in a Labeled, Sealable 'Hazardous Waste' Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealable 'Hazardous Liquid Waste' Container liquid_waste->collect_liquid decontaminate Triple Rinse with Appropriate Solvent in a Fume Hood empty_container->decontaminate store_waste Store Sealed Container in a Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect First Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_container Deface Label and Dispose of Clean, Dry Container per Institutional Guidelines decontaminate->dispose_container collect_rinsate->store_waste final_disposal Arrange for Pickup by EHS or Licensed Waste Disposal Service store_waste->final_disposal end End: Safe and Compliant Disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid. Adherence to these protocols is crucial for ensuring personal safety and proper management of this chemical.

Chemical Identifier:

Chemical Name This compound
CAS Number 1016644-38-4[1][2]
Molecular Formula C₇H₆BNO₄[1][2]
Molecular Weight 178.94 g/mol [1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3]To protect eyes from contact, which can cause serious irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[3][4]To prevent skin contact and potential irritation.[3]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3]To protect skin from accidental splashes or spills.
Respiratory Protection If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4]To prevent respiratory tract irritation.[3][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Ensure work area is clean and uncluttered prep_sds Review Safety Data Sheet (SDS) prep_area->prep_sds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_eng Verify engineering controls (fume hood, eyewash station) are operational prep_ppe->prep_eng handle_transfer Carefully transfer the chemical, avoiding dust generation prep_eng->handle_transfer handle_weigh Weigh the necessary amount in a fume hood handle_transfer->handle_weigh handle_dissolve Dissolve the compound as required by the experimental protocol handle_weigh->handle_dissolve post_clean Decontaminate work surfaces handle_dissolve->post_clean post_ppe Remove and dispose of contaminated PPE properly post_clean->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash disp_waste Collect all chemical waste in a labeled, sealed container post_wash->disp_waste disp_transfer Transfer waste to the designated hazardous waste area disp_waste->disp_transfer

Caption: Workflow for handling this compound.

Detailed Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling, ensure that a certified chemical fume hood, eyewash station, and safety shower are readily accessible.[3]

    • Review the specific Safety Data Sheet (SDS) for this compound.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[3]

    • When transferring the solid, use a spatula or other appropriate tools to minimize dust generation.[4]

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling:

    • After handling, thoroughly clean the work area to remove any residual chemical.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Disposal Plan

All waste generated from the use of this compound must be considered hazardous waste.

Waste Management Protocol:

cluster_collection Waste Collection cluster_container Containerization cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, wipes, etc.) waste_container Hazardous Waste Container (Labeled and Sealed) solid_waste->waste_container liquid_waste Unused Solutions liquid_waste->waste_container empty_containers Empty Containers empty_containers->waste_container disposal_service Licensed Professional Waste Disposal Service waste_container->disposal_service

Caption: Disposal workflow for this compound waste.

Disposal Steps:

  • Segregation: Do not mix waste with other chemical waste streams unless compatible.

  • Collection:

    • Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a designated, labeled, and sealed container.

    • Collect any unused solutions containing the chemical in a separate, labeled, and sealed container.

    • Rinse empty containers with a suitable solvent, and collect the rinsate as hazardous waste. Dispose of the rinsed container as per your institution's guidelines.

  • Storage: Store waste containers in a designated and properly ventilated hazardous waste storage area.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[1] Do not pour waste down the drain.[1]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Avoid raising dust.[3]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.